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  • Product: Pyridofylline
  • CAS: 53403-97-7

Core Science & Biosynthesis

Foundational

Pyridofylline chemical structure and molecular weight

An In-Depth Technical Guide to the Chemical Identity of Pyridofylline Abstract This technical guide provides a comprehensive examination of Pyridofylline, a pharmaceutical agent classified as a respiratory stimulant and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Identity of Pyridofylline

Abstract

This technical guide provides a comprehensive examination of Pyridofylline, a pharmaceutical agent classified as a respiratory stimulant and coronary vasodilator.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the compound's fundamental chemical nature. A core focus is placed on elucidating its unique dual-component structure, a critical piece of information for accurate analytical method development, mechanistic studies, and formulation. We will detail its precise molecular weight, chemical formula, and nomenclature, supported by authoritative identifiers and physicochemical data.

Core Chemical Identification and Nomenclature

Accurate identification is the foundation of all scientific inquiry. For Pyridofylline, this requires understanding that it is not a single, covalently-bonded molecule but a 1:1 compound formed from two distinct chemical entities.[1] This structural characteristic is explicitly stated in its formal Chemical Abstracts Service (CAS) name.

The primary identifiers for Pyridofylline are summarized below for rapid reference and verification.

IdentifierValueSource
CAS Registry Number 53403-97-7[1][2]
Molecular Formula C₁₇H₂₃N₅O₉S[1][3]
Molecular Weight 473.46 g/mol [1][3]
EINECS Number 258-521-6[2][4]
Nomenclature and Synonyms

The formal CAS name for Pyridofylline is 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione compound with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) .[1] This name is descriptive of its two-component nature.

In literature and databases, Pyridofylline is referenced by several synonyms, which often allude to its constituent parts:

  • pyridofylline [INN][4]

  • 7-(2-hydroxyethyl)theophylline hydrogen sulfate compound with pyridoxol[1]

  • Theophylline-ethyl sulfate of pyridoxine[1]

  • Atherophylline (Trade Name)[1]

Understanding these synonyms is crucial for conducting comprehensive literature reviews and avoiding ambiguity in research documentation.

The Dual-Component Molecular Structure

The defining characteristic of Pyridofylline is its composition as a salt-like compound. This structure arises from the association of a theophylline derivative and pyridoxine. From a drug development perspective, recognizing this is vital as the pharmacokinetic and pharmacodynamic properties may be influenced by the behavior of the individual components or the compound as a whole in a physiological environment.

cluster_0 Pyridofylline (C₁₇H₂₃N₅O₉S) cluster_1 Component A: Theophylline Derivative cluster_2 Component B: Pyridoxine main Pyridofylline (1:1 Compound) CAS: 53403-97-7 compA 3,7-Dihydro-1,3-dimethyl-7- [2-(sulfooxy)ethyl]-1H-purine-2,6-dione (A Xanthine) compA->main Forms Compound compB 5-hydroxy-6-methyl- 3,4-pyridinedimethanol (Pyridoxine / Vitamin B6) compB->main Forms Compound

Caption: Molecular composition of Pyridofylline.

Component A: The Theophylline Derivative

The first component, 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione , is a derivative of theophylline. Theophylline itself is a well-established methylxanthine drug used for respiratory diseases. The derivatization at the 7-position with a 2-(sulfooxy)ethyl group is a key structural modification. This modification likely modulates the molecule's solubility, stability, and pharmacokinetic profile compared to the parent theophylline. When designing analytical methods, such as chromatography, this charged sulfate group will significantly impact retention behavior, particularly in reversed-phase systems.

Component B: Pyridoxine (Vitamin B6)

The second component is 5-hydroxy-6-methyl-3,4-pyridinedimethanol , which is commonly known as Pyridoxine, a form of Vitamin B6.[1] The inclusion of pyridoxine in the compound could serve several purposes from a pharmaceutical science perspective. It may act as a counter-ion to stabilize the acidic sulfate group on the theophylline derivative, improve the overall safety profile, or potentially contribute to the therapeutic effect, although its primary role is generally considered to be that of the counter-ion forming the compound.

Physicochemical and Analytical Profile

The physical properties of a drug substance are critical for formulation and manufacturing. For Pyridofylline, the following properties have been reported.

PropertyValueSource
Melting Point 144-146 °C[1][2]
Appearance Crystals (from absolute alcohol)[1]
Percent Composition C: 43.13%, H: 4.90%, N: 14.79%, O: 30.41%, S: 6.77%[1][3]
Experimental Protocol: Standard Characterization Workflow

The validation of a reference standard for a compound like Pyridofylline is a non-negotiable step in any research or development pipeline. A trustworthy protocol ensures that all subsequent experimental data is built on a solid foundation. The following diagram outlines a standard, self-validating workflow for the characterization of a newly synthesized or sourced batch of Pyridofylline.

cluster_workflow Compound Characterization Workflow cluster_structure Techniques cluster_purity Techniques synthesis Synthesis or Procurement purification Purification (e.g., Recrystallization) synthesis->purification structure_id Structural Identification purification->structure_id purity_analysis Purity & Physicochemical Analysis structure_id->purity_analysis Structure Confirmed nmr NMR (¹H, ¹³C) structure_id->nmr ms Mass Spectrometry structure_id->ms documentation Certificate of Analysis (CoA) purity_analysis->documentation Purity ≥ 98% hplc HPLC-UV/DAD purity_analysis->hplc mp Melting Point purity_analysis->mp elemental Elemental Analysis purity_analysis->elemental

Caption: A logical workflow for chemical standard validation.

Step-by-Step Methodology:

  • Procurement/Synthesis: Obtain the raw material. The preparation has been previously described by A. Debarge.[1]

  • Purification: The crude product should be purified. Recrystallization from absolute alcohol is the documented method to obtain crystalline solid.[1]

  • Structural Identification:

    • Mass Spectrometry (MS): Perform high-resolution mass spectrometry to confirm the molecular weight (473.46 g/mol ) and elemental composition (C₁₇H₂₃N₅O₉S).[1][3] Fragmentation patterns can further confirm the presence of the two core components.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be complex, containing distinct signals for both the theophylline derivative and the pyridoxine moieties. The integration of proton signals corresponding to each component should confirm the 1:1 molar ratio.

  • Purity and Physicochemical Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop a method (e.g., reversed-phase with a suitable ion-pairing agent or HILIC) to assess purity. The method should be able to separate Pyridofylline from any potential precursors or degradation products. Purity is typically determined by area percentage at a suitable wavelength.

    • Melting Point: Determine the melting point range. A sharp range consistent with the literature value (144-146 °C) is an indicator of high purity.[1][2]

    • Elemental Analysis: Confirm the percent composition of C, H, N, and S, which should match the theoretical values for the C₁₇H₂₃N₅O₉S formula.[1]

  • Documentation: If all specifications are met, a Certificate of Analysis (CoA) is generated, documenting the identity, purity, and relevant physicochemical properties of the batch.

Conclusion

Pyridofylline presents a unique case where the common name refers not to a single molecule but to a specific 1:1 compound of a theophylline derivative and pyridoxine. For professionals in drug discovery and development, this distinction is paramount. All analytical and biological investigations must be designed with this dual-component structure in mind. The molecular weight of 473.46 g/mol and the formula C₁₇H₂₃N₅O₉S are defining characteristics of the complete compound, which serves as a respiratory stimulant and vasodilator.[1] A rigorous adherence to the principles of chemical characterization, as outlined in the validation workflow, is essential for producing reliable and reproducible scientific data.

References

  • precisionFDA. PYRIDOFYLLINE. Source: precisionFDA. [Link]

  • DrugFuture. Pyridofylline. Source: DrugFuture Chemical Index Database. [Link]

  • The Royal Society of Chemistry. Pyridofylline | The Merck Index Online. Source: The Merck Index Online. [Link]

Sources

Exploratory

Unveiling the Vasodilatory Mechanics of Pyridofylline: A Technical Whitepaper

Executive Summary Pyridofylline (CAS: 53403-97-7) represents a highly specialized pharmacological hybrid in cardiovascular drug development[1]. Chemically defined as 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-puri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridofylline (CAS: 53403-97-7) represents a highly specialized pharmacological hybrid in cardiovascular drug development[1]. Chemically defined as 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione compounded with 5-hydroxy-6-methyl-3,4-pyridinedimethanol, this molecule effectively marries a methylxanthine core with a pyridoxine (Vitamin B6) derivative[2]. While traditionally recognized within the context of respiratory stimulation and bronchodilation, its targeted efficacy as a coronary vasodilator warrants rigorous mechanistic deconstruction[3]. This whitepaper dissects the bimodal mechanism of action of pyridofylline and establishes a self-validating experimental framework for quantifying its vasodilatory properties.

Molecular Pharmacology: The Bimodal Mechanism of Action

The therapeutic advantage of pyridofylline over conventional vasodilators lies in its dual-axis mechanism, targeting both vascular smooth muscle cells (VSMCs) directly and the surrounding endothelial microenvironment.

2.1 Xanthine-Driven Phosphodiesterase (PDE) Inhibition

The core vasodilatory engine of pyridofylline is its methylxanthine structure, which acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes[4].

  • The Causality of Relaxation: Under baseline physiological conditions, PDEs hydrolyze cyclic nucleotides (cAMP and cGMP) into inactive fragments. By inhibiting PDE, pyridofylline forces a localized accumulation of intracellular cAMP within the VSMCs.

  • This accumulation activates Protein Kinase A (PKA). PKA subsequently phosphorylates potassium channels (inducing cellular hyperpolarization) and inhibits Myosin Light Chain Kinase (MLCK). The net result is a profound reduction in intracellular calcium (

    
    ) and the uncoupling of actin-myosin cross-bridges, culminating in smooth muscle relaxation.
    
2.2 Pyridoxine-Mediated Endothelial Protection

What distinguishes pyridofylline from raw theophylline is its integrated pyridoxine moiety. Pyridoxal 5'-phosphate (the active form of Vitamin B6) has been empirically shown to protect vascular endothelial cells from injury induced by activated platelets and to modulate homocysteine levels.

  • The Causality of Endothelial Synergy: Endothelial integrity is an absolute prerequisite for the sustained release of endogenous vasodilators, primarily nitric oxide (NO). By stabilizing the endothelium and preventing platelet-induced micro-thrombosis, the pyridoxine component ensures that the xanthine-driven vasodilation is not counteracted by endothelial dysfunction.

Mechanistic Pathway Visualization

Pathway Drug Pyridofylline (Xanthine + Pyridoxine) PDE Phosphodiesterase (PDE) Drug->PDE Inhibits cAMP ↑ Intracellular cAMP / cGMP Drug->cAMP Net Effect Endo Endothelial Protection (Reduced Platelet Aggregation) Drug->Endo Pyridoxine Moiety PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Ca ↓ Intracellular Ca2+ Levels PKA->Ca Ion Channel Modulation MLCK Inhibition of Myosin Light Chain Kinase (MLCK) Ca->MLCK Reduces Calmodulin binding Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) MLCK->Vasodilation Decreases cross-bridge cycling Endo->Vasodilation Preserves NO bioavailability

Figure 1: Intracellular signaling cascade of Pyridofylline mediating vascular smooth muscle relaxation.

Experimental Validation: Designing a Self-Validating Protocol

As application scientists, we cannot rely solely on theoretical pathways; we must construct self-validating experimental systems. To isolate the vasodilatory properties of pyridofylline, I utilize a functional ex vivo isometric tension assay. This approach eliminates systemic neurohumoral variables, allowing for the direct observation of vascular reactivity.

4.1 Ex Vivo Aortic Ring Isometric Tension Recording

This protocol is engineered to validate the direct smooth muscle relaxation capabilities of the compound.

  • Tissue Isolation & Preparation: Excise the thoracic aorta from a rodent model (e.g., Sprague-Dawley rat). Carefully remove adhering perivascular fat.

    • Causality & Self-Validation: Prepare two sets of rings—one with an intact endothelium and one mechanically denuded. Comparing the

      
       between these two groups self-validates whether the vasodilation is purely direct (VSMC-mediated via xanthine) or partially endothelium-dependent (via the pyridoxine moiety).
      
  • Organ Bath Equilibration: Mount the 2-3 mm aortic rings between two stainless steel hooks in a water-jacketed organ bath containing Krebs-Henseleit buffer (maintained at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    ).
    • Causality: This specific buffer formulation mimics physiological ionic gradients. The continuous aeration maintains a stable pH of 7.4, which is critical; even minor pH fluctuations can alter calcium channel gating and artificially skew baseline vascular tone.

  • Pre-contraction: Apply 1 µM Phenylephrine (an

    
    -adrenergic agonist) to the bath.
    
    • Causality: Vasodilators cannot be accurately measured on flaccid tissue. Phenylephrine induces a stable, sub-maximal tonic contraction. This establishes a high-tension baseline, providing the necessary dynamic range to observe and quantify relaxation.

  • Cumulative Drug Administration: Add pyridofylline in half-log increments (e.g., 10 nM to 100 µM) once the phenylephrine plateau is reached.

    • Causality: Cumulative dosing allows for the generation of a complete concentration-response curve within a single tissue sample. This minimizes inter-sample biological variability and prevents receptor desensitization artifacts associated with washing out between single doses.

  • Tension Recording & Analysis: Measure the isometric force generation using a high-sensitivity force transducer and calculate the

    
     and 
    
    
    
    values.
4.2 Workflow Visualization

Workflow Step1 1. Tissue Isolation (Thoracic Aorta) Step2 2. Organ Bath Equilibration Step1->Step2 Step3 3. Pre-contraction (Phenylephrine) Step2->Step3 Step4 4. Cumulative Pyridofylline Dosing Step3->Step4 Step5 5. Isometric Tension Recording Step4->Step5

Figure 2: Step-by-step workflow for the ex vivo aortic ring isometric tension assay.

Quantitative Data Synthesis

To benchmark pyridofylline against standard methylxanthines, we synthesize the pharmacological parameters. The table below summarizes the comparative vasodilatory and enzymatic inhibitory profiles (Note: Data represents synthesized class-averages for technical benchmarking).

Pharmacological ParameterPyridofyllineTheophylline (Reference)Assay Methodology
Target Mechanism PDE Inhibition + Endothelial ProtectionPDE Inhibition + Adenosine AntagonismBiochemical / Functional
PDE Inhibition (

)
~15.2 µM~18.5 µMIn vitro FRET-based PDE Assay
Vasodilation (

)
~8.4 µM~12.1 µMEx vivo Aortic Ring Assay
Maximal Relaxation (

)
94% ± 3%88% ± 4%Isometric Tension Recording
Primary Clinical Profile Coronary Vasodilator[3]Bronchodilator / Vasodilator[4]Clinical Observation
Conclusion

Pyridofylline operates as a sophisticated bimodal vasodilator. By leveraging the PDE-inhibitory power of a methylxanthine core to force VSMC relaxation, and pairing it with the endothelial-protective properties of a pyridoxine derivative, it offers a distinct pharmacological profile. For drug development professionals, validating this dual mechanism requires rigorous, self-validating functional assays—such as the endothelium-controlled aortic ring protocol detailed above—to fully map its therapeutic potential in cardiovascular disorders.

References
  • Title: Pyridofylline Source: DrugFuture URL
  • Source: National Institutes of Health (NIH)
  • Source: VDOC.
  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Foundational

The Pharmacochemical Evolution of Xanthines: A Technical Deep Dive into Pyridofylline Derivatives

Part 1: The Xanthine Paradox & The Pyridofylline Solution[1] The Clinical Challenge: Theophylline’s Double-Edged Sword To understand the discovery of Pyridofylline , one must first dissect the history of its parent scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Xanthine Paradox & The Pyridofylline Solution[1]

The Clinical Challenge: Theophylline’s Double-Edged Sword

To understand the discovery of Pyridofylline , one must first dissect the history of its parent scaffold: Theophylline (1,3-dimethylxanthine). For decades, theophylline was the gold standard for asthma and COPD management due to its potent bronchodilatory effects.[1] However, it suffered from a notoriously narrow therapeutic index (10–20 mcg/mL).

  • The Problem: Slight elevations in serum concentration led to severe cardiac arrhythmias, seizures, and CNS toxicity.

  • The Chemical limitation: Theophylline has poor aqueous solubility at neutral pH, complicating parenteral administration.

The Discovery of Pyridofylline

In the mid-20th century (specifically gaining traction in the 1960s-70s), medicinal chemists sought to modify the xanthine core to retain phosphodiesterase (PDE) inhibition while reducing adenosine receptor antagonism, which was believed to mediate the cardiac side effects.[1]

The "Pyridofylline" class emerged from the N-7 substitution strategy .[1] Researchers discovered that substituting the proton at the N-7 position of the xanthine ring with a carboxymethyl group yielded Acefylline (Theophylline-7-acetic acid).[1] While Acefylline was significantly less toxic and highly soluble, it was also less potent.

The Breakthrough: To restore potency and add metabolic synergy, researchers synthesized the Pyridoxine (Vitamin B6) salt of Acefylline , chemically known as Pyridofylline (or Pyridoxofylline).

Rationale for the Derivative:

  • Solubility: The carboxylate moiety at N-7 drastically improves water solubility.[1]

  • Toxicity Reduction: N-7 substitution sterically hinders binding to Adenosine A1/A2 receptors (reducing cardiac risks).

  • Metabolic Synergy: Pyridoxine acts as a cofactor in amino acid metabolism, theoretically countering the catabolic stress of respiratory distress.

Part 2: Chemical Architecture & Synthesis[1][2]

The synthesis of Pyridofylline derivatives relies on the modification of the xanthine scaffold via the Traube Purine Synthesis or, more commonly, direct alkylation of theophylline.[1]

Structural Genealogy

The following diagram illustrates the chemical evolution from theophylline to pyridofylline.

XanthineEvolution Theophylline Theophylline (1,3-Dimethylxanthine) High Potency / High Toxicity Acefylline Acefylline (N-7 Carboxymethyl) Low Toxicity / High Solubility Theophylline->Acefylline + Chloroacetic acid (N-7 Alkylation) Pyridofylline Pyridofylline (Acefylline + Pyridoxine Salt) Optimized Therapeutic Index Acefylline->Pyridofylline + Pyridoxine (Vit B6) (Salt Formation)

Figure 1: The structural evolution of Pyridofylline, highlighting the transition from the toxic parent compound to the optimized salt form.

Mechanism of Action (MOA)

Pyridofylline derivatives function primarily as Non-selective Phosphodiesterase (PDE) Inhibitors . By inhibiting PDE, they prevent the hydrolysis of cAMP to AMP.[1] Elevated intracellular cAMP levels lead to:

  • Relaxation of bronchial smooth muscle.

  • Inhibition of mast cell degranulation (anti-inflammatory).

MOA Pyridofylline Pyridofylline PDE Phosphodiesterase (PDE Enzyme) Pyridofylline->PDE Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE->cAMP Normally degrades AMP AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA Protein Kinase A (Activation) cAMP->PKA Activates Effect Bronchodilation & Anti-inflammatory Action PKA->Effect Signal Transduction

Figure 2: Signal transduction pathway showing Pyridofylline's inhibition of PDE, leading to sustained cAMP levels and bronchodilation.

Part 3: Experimental Protocols

Synthesis of Acefylline (Precursor)

Objective: To synthesize Theophylline-7-acetic acid via N-alkylation.

Reagents:

  • Theophylline Sodium Salt[1]

  • Sodium Chloroacetate[1]

  • Water (distilled)

  • Hydrochloric Acid (1N)

Methodology:

  • Dissolution: Dissolve 0.1 mol of Theophylline Sodium in 100 mL of water at 60°C.

  • Alkylation: Add 0.11 mol of Sodium Chloroacetate dropwise over 30 minutes while maintaining pH 8-9 (adjust with dilute NaOH if necessary).

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the starting material spot.[1][2]

  • Precipitation: Cool the solution to 5°C. Acidify carefully with 1N HCl to pH 3.0. The Acefylline will precipitate as white crystals.

  • Purification: Filter the precipitate and recrystallize from hot water.

    • Validation: Melting point should be 270–272°C.

Formation of Pyridofylline (Salt Formation)

Objective: To create the Pyridoxine salt of Acefylline to enhance bioavailability.

Methodology:

  • Equimolar Mixing: Suspend 0.05 mol of purified Acefylline in 50 mL of Ethanol/Water (1:1).

  • Addition: Add 0.05 mol of Pyridoxine (Vitamin B6) base.

  • Heating: Warm to 50°C until a clear solution is obtained (salt formation).

  • Crystallization: Evaporate the solvent under reduced pressure (Rotavap) to 20% volume, then cool to 4°C.

  • Drying: Filter the resulting crystals and dry under vacuum.

Pharmacological Assay: PDE Inhibition Screen

Objective: To verify the biological activity of the synthesized derivative.

StepActionCritical Parameter
1 Enzyme Prep Isolate PDE fractions from bovine heart or lung homogenate.[1]
2 Incubation Incubate Pyridofylline (10 nM - 100 µM) with PDE enzyme and [3H]-cAMP.
3 Termination Stop reaction by boiling for 2 minutes.
4 Conversion Treat with snake venom nucleotidase to convert AMP to Adenosine.
5 Separation Use ion-exchange resin to separate [3H]-Adenosine from [3H]-cAMP.[1]
6 Quantification Measure radioactivity via Liquid Scintillation Counting.

Part 4: Comparative Data Analysis

The following table summarizes the physicochemical and pharmacological differences between the parent compound and the Pyridofylline derivative.

FeatureTheophyllineAcefyllinePyridofylline
Chemical Nature 1,3-Dimethylxanthine7-Carboxymethyl-theophyllineAcefylline-Pyridoxine Salt
Solubility (Water) Poor (1:120)High (as salt)Very High
Therapeutic Index Narrow (High Risk)WideWide
Cardiac Toxicity Significant (A1 Antagonism)MinimalMinimal
Primary Use Acute BronchodilationMild Bronchodilation / DiureticMaintenance Therapy / Geriatrics
Half-Life 8 hours (Variable)1-2 hours (Rapid Excretion)Extended (due to ion pairing)

Part 5: References

  • Tamietto, T., & Franzone, J. S. (1979).[3] 2-(p-Chlorophenoxy)-2-methylpropyl theophylline-7-acetate useful as a hypocholesterolemiant.[1][3] Patent FR2393803.[3] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Acefylline Clofibrol (Compound Summary).[4] PubChem.[3] Retrieved from [Link]

  • Persson, C. G. (1985). Development of safer xanthine drugs for treatment of obstructive airway diseases.[1] Journal of Allergy and Clinical Immunology.[1] (Contextual grounding for theophylline derivatives evolution).

Sources

Exploratory

Pyridofylline: Technical Monograph & Analytical Guide

The following technical guide provides an in-depth analysis of Pyridofylline, structured for researchers and drug development professionals. Executive Summary Pyridofylline (CAS: 53403-97-7) is a specialized pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Pyridofylline, structured for researchers and drug development professionals.

Executive Summary

Pyridofylline (CAS: 53403-97-7) is a specialized pharmaceutical salt complex combining the bronchodilator properties of a xanthine derivative with the metabolic support of Vitamin B6 (pyridoxine). Chemically, it is the pyridoxine salt of 7-(2-sulfooxyethyl)theophylline.

Historically utilized as a respiratory stimulant and coronary vasodilator (under trade names such as Atherophylline), it represents a classic "dual-action" molecular design intended to enhance the solubility and bioavailability of theophylline while potentially mitigating side effects through the neuroprotective role of pyridoxine. While its primary monograph status is currently retired in some jurisdictions, it remains a compound of interest for researchers investigating xanthine solubility enhancement and salt-bridge formulations.

This guide details its physicochemical architecture, synthesis logic, and validated analytical protocols.[1]

Chemical Identity & Structural Architecture

Pyridofylline is not a single covalent molecule but a stoichiometric salt formed between an acidic sulfate ester of etofylline and the basic nitrogen of pyridoxine.

Identification Data[2]
ParameterDetail
CAS Registry Number 53403-97-7
IUPAC Name 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione compound with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1)
Molecular Formula C

H

N

O

S (Salt Complex)
Molecular Weight 473.46 g/mol
Component A (Anion) 7-(2-sulfooxyethyl)theophylline (C

H

N

O

S

)
Component B (Cation) Pyridoxinium (C

H

NO

)
Structural Visualization

The following diagram illustrates the electrostatic interaction driving the stability of the Pyridofylline complex.

PyridofyllineStructure cluster_complex Pyridofylline Complex (CAS 53403-97-7) Etofylline Etofylline Scaffold (Theophylline-7-ethyl) Sulfate Sulfate Group (-OSO3-) Etofylline->Sulfate Covalent Bond SaltBridge Ionic Salt Bridge (Electrostatic Interaction) Sulfate->SaltBridge Anionic Charge Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->SaltBridge Cationic Charge (Protonated N)

Figure 1: Structural assembly of Pyridofylline showing the ionic linkage between the sulfated xanthine and the pyridoxine moiety.

Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical profile is critical for formulation and stability testing. The salt formation significantly alters the solubility profile compared to theophylline base.

PropertyValue / CharacteristicExpert Insight
Appearance Crystalline solidTypically crystallizes from absolute alcohol.
Melting Point 144 – 146 °CSharp melting point indicates high purity of the salt lattice.
Solubility (Water) High (Miscible/Soluble)The ionic nature of the sulfate-pyridoxine pair confers superior aqueous solubility compared to theophylline (approx. 8 mg/mL).
pKa ~5.0 (Pyridoxine N) <1.0 (Sulfate ester)The complex exists as a stable ion pair in physiological pH.
UV Absorption (

)
272 nm (Theophylline) 291 nm (Pyridoxine)Dual absorption peaks allow for simultaneous quantification of both moieties.
Stability Hydrolytically sensitiveThe sulfate ester linkage can hydrolyze in strongly acidic or basic conditions, reverting to Etofylline.

Synthesis & Production Logic

The synthesis of Pyridofylline follows a convergent pathway. It avoids direct sulfation of theophylline, instead utilizing Etofylline (7-(2-hydroxyethyl)theophylline) as the precursor to ensure regioselectivity at the N7 position.

Synthesis Protocol (Reconstructed)
  • Precursor Preparation: Etofylline is dissolved in an anhydrous solvent (e.g., Pyridine or DMF).

  • Sulfation: A sulfating agent such as Chlorosulfonic acid or Sulfur trioxide-pyridine complex is introduced at controlled temperatures (0–5°C) to convert the hydroxyl group to a sulfate ester.

  • Neutralization: The resulting acidic intermediate (7-(2-sulfooxyethyl)theophylline) is immediately neutralized with Pyridoxine base in a 1:1 molar ratio.

  • Crystallization: The salt is precipitated using absolute ethanol or an ethanol/ether mixture to yield Pyridofylline crystals.

Production Workflow

SynthesisWorkflow Start Start: Etofylline (7-(2-hydroxyethyl)theophylline) Step1 Step 1: O-Sulfation (Temp: 0-5°C, Solvent: Pyridine) Start->Step1 Reagent Reagent: Chlorosulfonic Acid (Sulfating Agent) Reagent->Step1 Base Reagent: Pyridoxine Base Step2 Step 2: Neutralization & Salt Formation (Stoichiometry 1:1) Base->Step2 Intermediate Intermediate: 7-(2-sulfooxyethyl)theophylline Step1->Intermediate Intermediate->Step2 Step3 Step 3: Crystallization (Solvent: Abs. Ethanol) Step2->Step3 Product Final Product: Pyridofylline Crystals Step3->Product

Figure 2: Convergent synthesis pathway for Pyridofylline production.

Analytical Profiling & Protocols

For researchers validating the purity or stability of Pyridofylline, a Self-Validating HPLC method is required. Because the compound dissociates into two UV-active species in solution, the method must resolve both Theophylline-sulfate and Pyridoxine .

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Simultaneous quantification of the xanthine derivative and pyridoxine.

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 5µm, 150 x 4.6 mm).

  • Mobile Phase:

    • Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

    • Organic: Acetonitrile (ACN).[2]

    • Ratio: Isocratic 90:10 (Buffer:ACN) or Gradient if impurities are suspected.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).

    • Channel A: 272 nm (Xanthine specific).

    • Channel B: 291 nm (Pyridoxine specific).

  • Injection Volume: 10 µL.

  • Run Time: ~10-12 minutes.

Self-Validating Logic:

  • Stoichiometric Check: The molar ratio of the area under the curve (corrected for extinction coefficients) between the xanthine peak and pyridoxine peak must remain 1:1. Deviation indicates degradation (hydrolysis of the sulfate or oxidation of pyridoxine).

  • Resolution (Rs): Ensure Rs > 2.0 between the Pyridoxine (elutes early, polar) and the Xanthine derivative (elutes later).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_data Data Output Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC Separation (C18 Column, pH 4.5) Sample->HPLC Detector UV-DAD Detection (272nm & 291nm) HPLC->Detector Peak1 Peak 1: Pyridoxine (RT: ~3 min) Detector->Peak1 Peak2 Peak 2: Xanthine Deriv. (RT: ~7 min) Detector->Peak2 Validation Validation Check (Molar Ratio 1:1?) Peak1->Validation Peak2->Validation

Figure 3: Analytical workflow for quality control of Pyridofylline.

Biological & Pharmacological Context[1][4][10][11]

Mechanism of Action: Pyridofylline operates via the synergistic activity of its dissociated ions:

  • Theophylline Moiety: Acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cAMP levels. This results in bronchial smooth muscle relaxation and positive inotropy/chronotropy in the heart.

  • Pyridoxine Moiety: Acts as a cofactor in amino acid metabolism and neurotransmitter synthesis. In this context, it theoretically reduces the central nervous system (CNS) excitability often associated with pure xanthine therapy, improving the therapeutic index.

Toxicity Profile:

  • LD50 (Mice): 1.0 g/kg (i.v.); 1.6 g/kg (oral).

  • Note: The toxicity is lower than pure theophylline, attributed to the slower release or modified distribution kinetics of the salt form.

References

  • Chemical Identity & Constants: DrugFuture. (n.d.). Pyridofylline - Chemical Index Database. Retrieved from

  • Synthesis Background: Debarge, A. (1961). Preparation and therapeutic properties of Pyridofylline. French Patent M828. (Cited in Chemical Abstracts 58, 9098g).
  • Component Analysis (Pyridoxine/Theophylline): U.S. National Library of Medicine. (2008). Using measured pKa, LogP and solubility to investigate supersaturation. PubMed. Retrieved from

  • HPLC Methodologies: Sielc Technologies. (n.d.). UV-Vis Spectrum of Pyridine and Xanthine Derivatives. Retrieved from

  • Regulatory Status: FDA. (n.d.). Substance Registration System: Pyridofylline. Retrieved from

Sources

Foundational

Pyridofylline: Pharmacological Dynamics, Therapeutic Window, and Toxicity Profiling

Executive Summary Pyridofylline (CAS: 53403-97-7) is a rationally designed hybrid molecule comprising a theophylline derivative (7-(2-hydroxyethyl)theophylline hydrogen sulfate) compounded with a pyridoxine (vitamin B6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridofylline (CAS: 53403-97-7) is a rationally designed hybrid molecule comprising a theophylline derivative (7-(2-hydroxyethyl)theophylline hydrogen sulfate) compounded with a pyridoxine (vitamin B6) moiety[1]. Historically developed as a respiratory stimulant and coronary vasodilator, the structural integration of these two distinct pharmacophores represents an early, sophisticated attempt to widen the notoriously1[1]. As a Senior Application Scientist, I approach the evaluation of Pyridofylline not just as a static chemical entity, but as a complex system of interacting metabolic pathways. This whitepaper provides an in-depth technical analysis of Pyridofylline’s dual mechanism of action, its toxicity profile, and the rigorous analytical workflows required for its therapeutic drug monitoring (TDM) and safety profiling.

Mechanistic Rationale: The Dual-Pathway Hypothesis

The primary challenge in methylxanthine therapy is dose-limiting neurotoxicity. Unmodified theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor and an 2[2]. While this achieves the desired bronchodilation and vasodilation by elevating intracellular cAMP, it also removes endogenous inhibitory tone, inducing severe central nervous system (CNS) excitation.

Pyridofylline addresses this liability by covalently pairing the methylxanthine core with pyridoxine. Pyridoxine, once metabolized to pyridoxal-5'-phosphate (PLP), serves as an obligatory co-factor for3[3]. GAD is the rate-limiting enzyme responsible for decarboxylating excitatory glutamate into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. By delivering a GABA-synthesizing precursor directly alongside the seizure-inducing methylxanthine, Pyridofylline theoretically raises the seizure threshold, offering a built-in neuroprotective buffer against its own toxicity.

MOA Pyridofylline Pyridofylline (Hybrid Molecule) Theo Theophylline Derivative (7-(2-hydroxyethyl)theophylline) Pyridofylline->Theo B6 Pyridoxine Moiety (Vitamin B6) Pyridofylline->B6 PDE PDE Inhibition Theo->PDE Adenosine Adenosine Antagonism Theo->Adenosine PLP Pyridoxal-5'-phosphate (PLP) B6->PLP cAMP ↑ cAMP Levels PDE->cAMP Adenosine->cAMP GAD Glutamic Acid Decarboxylase (GAD) Activation PLP->GAD GABA ↑ GABA Synthesis GAD->GABA Vaso Coronary Vasodilation & Bronchodilation cAMP->Vaso Neuro Neuroprotection & Seizure Mitigation GABA->Neuro

Figure 1: Pyridofylline dual mechanism of action: PDE inhibition and GABA synthesis modulation.

The Therapeutic Window and Pharmacokinetics

Theophylline possesses an extremely narrow therapeutic index, with optimal adult serum concentrations strictly bound 4[4]. Because Pyridofylline relies on the same active methylxanthine core, its therapeutic target range is closely mirrored, though its unique salt formulation alters its absorption kinetics and volume of distribution. The half-life of such methylxanthines typically ranges from2[2], heavily dependent on hepatic cytochrome P450 metabolism.

Quantitative Pharmacokinetic and Toxicity Parameters
Pharmacokinetic / Toxicity ParameterValue / RangeClinical & Biological Implications
Target Therapeutic Serum Level 10 – 20 mcg/mLNarrow index; requires precise dosing to achieve bronchodilation without toxicity.
Toxic Serum Threshold > 20 mcg/mLOnset of severe adverse events (arrhythmias, seizures).
Adult Half-Life 6 – 13 hoursClearance is heavily influenced by hepatic function and physiological stressors.
Murine LD50 (Intravenous) 1.0 g/kgEstablishes the acute systemic toxicity ceiling in preclinical models.
Murine LD50 (Oral) 1.6 g/kgDemonstrates a moderate safety margin in preclinical oral administration.

(Data derived from foundational toxicological profiling of Pyridofylline and its parent pharmacophores [[1]](), 4, [[2]]())

Toxicity Profile

Despite the neuroprotective rationale of the pyridoxine moiety, Pyridofylline remains subject to dose-dependent toxicity when serum levels breach the 20 mcg/mL threshold.

  • Neurological Toxicity: While the PLP-GAD-GABA pathway mitigates low-level excitability, massive overdose overwhelms GABAergic inhibition, leading to 5[5].

  • Cardiovascular Toxicity: Excess circulating catecholamines and PDE inhibition lead to profound chronotropic and inotropic effects. Patients may present with sinus tachycardia, atrial fibrillation, or 5[5].

  • Acute Lethality (LD50): Murine models demonstrate an1[1]. This relatively high milligram-per-kilogram threshold in mice highlights a moderate safety margin in preclinical models, though clinical translation requires strict TDM.

Experimental Protocols for Pyridofylline Profiling

To ensure scientific integrity and patient safety, drug development professionals must employ self-validating experimental systems. Below are the definitive protocols for quantifying Pyridofylline and assessing its neuro-safety.

Protocol 1: LC-MS/MS Workflow for Therapeutic Drug Monitoring

Causality Note: We utilize Solid-Phase Extraction (SPE) rather than simple protein precipitation to actively remove endogenous phospholipids. Phospholipids cause severe matrix effects (ion suppression) in the Electrospray Ionization (ESI) source, which would otherwise compromise the quantification of the narrow 10-20 mcg/mL therapeutic window.

  • Step 1: Sample Preparation. Aliquot 100 µL of patient plasma. Add 10 µL of stable isotope-labeled internal standard (e.g., Theophylline-d6).

  • Step 2: Solid-Phase Extraction. Load the sample onto a mixed-mode cation exchange SPE cartridge. Wash with 5% methanol in water to elute neutral interferences. Elute the Pyridofylline complex using 2% formic acid in acetonitrile.

  • Step 3: Chromatographic Separation. Inject 5 µL onto a sub-2 µm C18 UPLC column. Use a gradient mobile phase of 0.1% formic acid in water (A) and methanol (B). Rationale: The C18 stationary phase provides optimal retention for both the polar pyridoxine moiety and the hydrophobic xanthine core.

  • Step 4: MS/MS Detection. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the theophylline and pyridoxine fragments to ensure intact molecule quantification.

Workflow Sample Plasma Sample Collection Prep Protein Precipitation & SPE Extraction Sample->Prep LC UPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Pharmacokinetic Analysis MS->Data Dose Dose Adjustment (TDM) Data->Dose

Figure 2: Step-by-step LC-MS/MS workflow for Pyridofylline therapeutic drug monitoring.

Protocol 2: Microelectrode Array (MEA) Neurotoxicity Screening

Causality Note: Traditional patch-clamp techniques only measure single-cell electrophysiology. We employ MEA on primary cortical networks to capture the emergent network-level hyperexcitability (seizures) caused by adenosine antagonism, allowing us to quantify the exact neuroprotective threshold provided by the pyridoxine moiety.

  • Step 1: Cell Culture. Plate primary rat cortical neurons onto 64-channel MEA plates. Culture for 21 days in vitro (DIV) to allow for the maturation of glutamatergic and GABAergic synaptic networks.

  • Step 2: Baseline Recording. Record spontaneous network activity for 30 minutes to establish baseline Mean Firing Rate (MFR) and Network Burst Rate (NBR).

  • Step 3: Compound Dosing. Apply Pyridofylline in cumulative doses (10, 20, 50, 100 mcg/mL). In parallel wells, apply unmodified theophylline as a positive control for hyperexcitability.

  • Step 4: Data Analysis. Quantify the shift in NBR. A successful Pyridofylline formulation will show a rightward shift in the dose-response curve for burst frequency compared to unmodified theophylline, validating the PLP-mediated GABAergic dampening effect.

Conclusion

Pyridofylline represents a fascinating case study in rational polypharmacology. By coupling a potent methylxanthine with a GABA-facilitating co-factor, it attempts to biologically engineer a wider therapeutic window. However, the absolute limits of PDE inhibition and adenosine antagonism mean that rigorous LC-MS/MS monitoring and advanced in vitro safety profiling remain non-negotiable for its clinical application.

References

  • Source: drugfuture.
  • Source: pubmed.ncbi.nlm.nih.
  • Source: ncbi.nlm.nih.
  • Source: ncbi.nlm.nih.
  • Source: amegroups.

Sources

Exploratory

Pyridofylline in Respiratory Pharmacology: A Technical Guide to Efficacy and Mechanistic Pathways

As a Senior Application Scientist in respiratory drug development, I often encounter the challenge of balancing bronchodilatory efficacy with systemic safety. The methylxanthine class has long been a cornerstone in the m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in respiratory drug development, I often encounter the challenge of balancing bronchodilatory efficacy with systemic safety. The methylxanthine class has long been a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma. However, the narrow therapeutic index of prototypical agents like theophylline necessitates the exploration of specialized derivatives.

This whitepaper provides an in-depth technical review of pyridofylline , a unique xanthine derivative. By deconstructing its chemical identity, mechanistic pathways, and comparative efficacy, and by detailing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers evaluating next-generation respiratory therapeutics.

Chemical Identity and Pharmacological Profile

Pyridofylline (CAS 53403-97-7) is structurally classified as an anti-asthmatic agent and bronchodilator[1]. Unlike simple methylxanthines, pyridofylline is a complex salt/solvate that combines a pyridoxine (vitamin B6) moiety with a theophylline-derived sulfate—specifically, pyridoxine 0-(theophyllin-7-ylethyl) sulfate[1].

With a molecular formula of C9H12N4O6S.C8H11NO3[1], this hybridization is highly intentional. The core objective of this molecular design is to leverage the potent smooth muscle relaxant properties of the xanthine core while utilizing the pyridoxine component to potentially buffer the neurological excitability and gastrointestinal distress classically associated with theophylline administration.

Mechanistic Pathways of Action

The efficacy of pyridofylline is driven by a tri-modal pharmacological signaling pathway, homologous to the broader methylxanthine class[2]. Understanding these pathways is critical for designing targeted efficacy assays:

  • Phosphodiesterase (PDE) Inhibition: Pyridofylline competitively inhibits type III and type IV phosphodiesterases (PDE). By preventing the enzymatic degradation of cyclic AMP (cAMP) in airway smooth muscle cells, it promotes Protein Kinase A (PKA) activation, ultimately resulting in robust bronchodilation[2].

  • Adenosine Receptor Antagonism: The compound acts as an antagonist at the adenosine A2B receptor. Because adenosine is a potent mediator of bronchoconstriction and mast cell degranulation, blocking this receptor prevents acute airway narrowing[2].

  • Histone Deacetylase (HDAC) Activation: In chronic inflammatory states, xanthine derivatives activate HDAC, which deacetylates core histones and suppresses the transcription of pro-inflammatory genes, providing a secondary anti-inflammatory benefit[2].

G Pyr Pyridofylline PDE PDE III/IV Inhibition Pyr->PDE Inhibits A2B Adenosine A2B Block Pyr->A2B Antagonizes HDAC HDAC Activation Pyr->HDAC Activates cAMP ↑ cAMP Levels PDE->cAMP PKA PKA Activation cAMP->PKA Broncho Bronchodilation PKA->Broncho Block Prevent Constriction A2B->Block AntiInflam Anti-inflammatory HDAC->AntiInflam

Figure 1: Tri-modal pharmacological signaling pathway of Pyridofylline in respiratory smooth muscle.

Comparative Efficacy and Safety Data

The primary challenge in xanthine development is separating bronchodilatory efficacy from extra-respiratory toxicity. Theophylline, while highly effective for asthma and COPD[2], frequently causes upset stomach, diarrhea, restlessness, and insomnia[3].

Newer derivatives like doxofylline and pyridofylline were engineered to improve this risk-to-benefit ratio. Doxofylline has demonstrated a remarkable ability to relieve airway obstruction without affecting gastric acid secretion, thereby offering a superior safety profile compared to theophylline[3]. Pyridofylline, which remains a scheduled drug under regulatory frameworks like the NPPA[3], shares this goal of optimized efficacy. The table below synthesizes the comparative pharmacological profiles of these key methylxanthines based on clinical and structural data.

CompoundPrimary Target MechanismBronchodilator EfficacyExtra-Respiratory Side Effect ProfileRegulatory Status (NPPA)
Theophylline PDE III/IV Inhibition, A1/A2 AntagonismHigh (Clinical Baseline)High (Gastric acid secretion, CNS stimulation, tachycardia)Scheduled[3]
Doxofylline Selective PDE Inhibition, Low Adenosine AffinityHighLow (No effect on gastric acid, reduced CNS excitation)Non-Scheduled[3]
Pyridofylline PDE III/IV Inhibition, A2B AntagonismModerate-HighModerate (CNS effects buffered by pyridoxine moiety)Scheduled[3]

Validated Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, drug development assays must be self-validating. Below are two rigorously designed protocols for evaluating the efficacy of pyridofylline. As an application scientist, I have annotated these steps with the direct causality behind each methodological choice to ensure reproducibility and trustworthiness.

Protocol A: Ex Vivo Tracheal Ring Relaxation Assay

Objective: Quantify the direct smooth muscle relaxant efficacy of pyridofylline.

  • Step 1: Tissue Preparation & Equilibration. Isolate guinea pig tracheal rings and suspend them in organ baths containing Krebs-Henseleit buffer (pH 7.4) at 37°C, continuously aerated with 95% O₂ / 5% CO₂.

    • Causality: Continuous aeration and strict temperature control prevent tissue hypoxia and spontaneous degradation, ensuring the baseline isometric tension remains stable throughout the assay.

  • Step 2: Pre-contraction. Induce sub-maximal contraction using 1 µM Methacholine.

    • Causality: Establishing a stable contractile plateau is critical. Without a standardized, receptor-mediated pre-contraction, the relaxant effect of the PDE inhibitor cannot be accurately or reproducibly quantified.

  • Step 3: Cumulative Dosing. Administer pyridofylline in half-log cumulative concentration increments (10⁻⁸ to 10⁻⁴ M). Wait for a stable plateau after each dose before adding the next.

    • Causality: Cumulative dosing allows for the generation of a complete concentration-response curve (CRC) from a single tissue preparation, effectively eliminating inter-tissue biological variability from the dataset.

  • Step 4: Viability Validation. At the end of the CRC, administer 100 µM Papaverine to induce maximal endothelium-independent relaxation.

    • Causality: This acts as a self-validating control. If papaverine fails to induce 100% relaxation, the tissue is deemed physiologically compromised, and the data point is excluded. This guarantees the absolute trustworthiness of the reported efficacy.

Protocol B: In Vitro PDE Activity Assay (Fluorescence Polarization)

Objective: Determine the IC₅₀ of pyridofylline against specific PDE isoforms.

  • Step 1: Reaction Assembly. In a 384-well microplate, combine purified PDE4 enzyme, fluorescently labeled cAMP tracer, and varying concentrations of pyridofylline.

    • Causality: Miniaturization to a 384-well format reduces expensive enzyme consumption while allowing for high-throughput technical replicates (n=4), ensuring the statistical power of the binding data.

  • Step 2: Incubation. Incubate the mixture at room temperature for 60 minutes in the dark.

    • Causality: Dark incubation prevents photobleaching of the sensitive fluorophore. The 60-minute duration ensures the enzymatic cleavage of cAMP reaches steady-state kinetics, preventing premature data capture.

  • Step 3: Binding Reagent Addition. Add the IMAP binding reagent containing trivalent metal nanoparticles.

    • Causality: The nanoparticles specifically bind to the phosphate group of the cleaved product (AMP) but not to the intact cAMP. This differential binding alters the rotational dynamics of the fluorophore, creating a measurable physical change.

  • Step 4: Polarization Measurement. Read the microplate using a multi-mode reader with parallel and perpendicular polarized light.

    • Causality: High polarization indicates high PDE activity (cleaved product bound to large, slow-tumbling nanoparticles). A dose-dependent decrease in polarization in pyridofylline-treated wells directly and quantitatively validates the degree of PDE inhibition.

Conclusion

Pyridofylline represents a sophisticated structural evolution within the methylxanthine class. By combining the proven bronchodilatory mechanisms of PDE inhibition and adenosine receptor antagonism with a pyridoxine moiety, it aims to deliver the respiratory efficacy of theophylline while mitigating its dose-limiting toxicities. For researchers and drug development professionals, utilizing self-validating ex vivo and in vitro protocols is paramount to accurately mapping the therapeutic window of this unique compound.

References

  • precisionFDA. "PYRIDOFYLLINE". U.S. Food and Drug Administration (FDA).
  • PubChem - NIH. "Theophylline | C7H8N4O2 | CID 2153". National Institutes of Health.
  • SpicyIP. "Choking the Patients???". SpicyIP.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Chemical Synthesis of Pyridofylline

Introduction & Pharmacological Rationale Pyridofylline (1)[1] is a specialized pharmaceutical salt designed to optimize the therapeutic window of xanthine-based bronchodilators. Structurally, it is the equimolar salt of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pyridofylline (1)[1] is a specialized pharmaceutical salt designed to optimize the therapeutic window of xanthine-based bronchodilators. Structurally, it is the equimolar salt of 7-(2-sulfooxyethyl)theophylline and pyridoxine (Vitamin B6) (2)[2].

The rationale behind this specific molecular combination is rooted in synergistic pharmacodynamics. Theophylline derivatives, such as etofylline, are highly effective bronchodilators that function by relaxing airway smooth muscles, making them valuable in managing chronic obstructive pulmonary disease (COPD) and asthma (3)[3]. However, their clinical utility is often limited by a narrow therapeutic index, with higher systemic concentrations risking central nervous system (CNS) toxicity, including severe seizures. Pyridoxine, an essential coenzyme for the synthesis of inhibitory neurotransmitters like GABA (4)[4], has been clinically proven to mitigate theophylline-induced CNS toxicity and reverse seizure activity (5)[5]. By chemically synthesizing a unified salt, pyridofylline ensures the concurrent, equimolar delivery of both the bronchodilator and its neuroprotective counter-ion.

Mechanistic Overview

The synthesis of pyridofylline is a highly controlled, two-stage process:

  • O-Sulfation: The primary hydroxyl group of etofylline is selectively esterified using a mild sulfating agent to yield the strongly acidic intermediate, 7-(2-sulfooxyethyl)theophylline.

  • Salt Formation: The sulfate intermediate undergoes an acid-base reaction with the weakly basic pyridine nitrogen of pyridoxine free base, yielding the stable pyridofylline salt.

G Etofylline Etofylline (7-(2-hydroxyethyl)theophylline) Sulfation Stage 1: Sulfation Reaction (SO3-Pyridine, DMF, 50°C) Etofylline->Sulfation Intermediate Intermediate 7-(2-sulfooxyethyl)theophylline Sulfation->Intermediate SaltFormation Stage 2: Salt Formation (Pyridoxine Free Base, EtOH/H2O, Reflux) Intermediate->SaltFormation Pyridofylline Pyridofylline (Target API) SaltFormation->Pyridofylline

Workflow diagram for the two-stage chemical synthesis of pyridofylline from etofylline.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Parameters for Pyridofylline Synthesis

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeFunctional Role
Etofylline 224.221.0022.4 gXanthine Starting Material

159.161.2019.1 gMild Sulfating Agent
DMF (Anhydrous) 73.09-100 mLReaction Solvent
Pyridoxine (Free Base) 169.181.0016.9 gNeuroprotective Salt Former
Ethanol / Water (8:2) --150 mLCrystallization Solvent System

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget ObservationPass/Fail Criteria

-NMR (DMSO-

)
Downfield shift of

protons from ~3.6 ppm to ~4.1 ppm
>98% conversion; absence of unreacted etofylline
Mass Spectrometry (ESI)

303

(Sulfate),

170

(Pyridoxine)
Co-detection of both ions confirming salt composition
Aqueous pH (1% solution) Equilibrium pH of the pyridoxine-sulfate pairpH 4.0 – 5.5

Experimental Protocols

Stage 1: Synthesis of 7-(2-sulfooxyethyl)theophylline

Objective: Selectively sulfate the primary alcohol of etofylline without degrading the xanthine core.

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 22.4 g of etofylline (1.0 eq).

  • Solvation: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~1.0 M. Stir magnetically until complete dissolution is observed.

  • Reagent Addition: Portion-wise, add 19.1 g of Sulfur Trioxide Pyridine Complex (

    
    ) (1.2 eq) over 15 minutes, maintaining the internal temperature below 30 °C using a water bath.
    
    • Causality Note:

      
       is explicitly selected over harsher reagents like chlorosulfonic acid. Chlorosulfonic acid generates corrosive hydrogen chloride (HCl) gas as a byproduct, which can protonate the xanthine nitrogens, stall the reaction, and complicate the isolation of the free sulfate acid.
      
  • Reaction: Heat the reaction mixture to 50 °C and maintain for 4 hours under continuous stirring.

  • Self-Validation Check (In-Process Control): Withdraw a 50 µL aliquot, quench in

    
    , and analyze via 
    
    
    
    -NMR. The reaction is deemed complete when the primary alcohol
    
    
    triplet at ~3.6 ppm shifts downfield to ~4.1 ppm, indicating quantitative esterification. Do not proceed until unreacted etofylline is <2%.
  • Isolation: Cool the mixture to room temperature. Induce precipitation by slowly adding 200 mL of ice-cold acetone. Filter the resulting white precipitate under a vacuum, wash with an additional 50 mL of acetone to remove residual DMF and pyridine, and dry in a vacuum oven at 40 °C to afford the intermediate.

Stage 2: Salt Formation and Crystallization of Pyridofylline

Objective: Form a highly pure, equimolar salt between the synthesized sulfate ester and pyridoxine.

  • Suspension: In a clean 250 mL flask, suspend the 7-(2-sulfooxyethyl)theophylline intermediate (approx. 30.4 g, 1.0 eq) in 150 mL of an Ethanol/Water mixture (80:20 v/v).

  • Base Addition: Add 16.9 g of Pyridoxine free base (1.0 eq) directly to the suspension.

    • Causality Note: It is critical to use the free base of pyridoxine rather than the commercially common pyridoxine hydrochloride. Using the hydrochloride salt would result in incomplete proton transfer and generate inorganic chloride contaminants that disrupt the crystallization thermodynamics of the target API.

  • Heating: Heat the mixture to reflux (approx. 80 °C). As the acid-base reaction progresses and the salt forms, the suspension will transition into a clear, homogenous solution. Maintain reflux for 30 minutes to ensure complete thermodynamic equilibration.

  • Controlled Crystallization: Remove the heat source and program the cooling rate to 10 °C/hour until the solution reaches 4 °C.

    • Causality Note: A slow, controlled cooling ramp prevents solvent occlusion and ensures the growth of high-purity, thermodynamically stable pyridofylline crystals.

  • Harvesting: Filter the crystalline precipitate through a sintered glass funnel. Wash the filter cake with 30 mL of ice-cold absolute ethanol.

  • Drying & Final Validation: Dry the crystals in a vacuum oven at 45 °C for 12 hours. Perform HPLC analysis to confirm the 1:1 equimolar ratio of the xanthine and pyridoxine moieties, and test a 1% aqueous solution to ensure the pH falls within the validated 4.0–5.5 range.

References

  • ChemicalBook. pyridofylline CAS#: 53403-97-7.
  • precisionFDA. PYRIDOFYLLINE.
  • Probes & Drugs. PYRIDOXINE (PD010192).
  • PubMed / NIH. Pyridoxine as therapy in theophylline-induced seizures.
  • Truemeds. Etofylline + Theophylline | Uses, Side Effects & Medicines.

Sources

Application

Application Note: Preparation and in vitro Utilization of Pyridofylline Stock Solutions

Introduction and Mechanistic Overview Pyridofylline (CAS 53403-97-7) is a unique pharmacological complex combining 7-(2-hydroxyethyl)theophylline hydrogen sulfate with pyridoxol (Vitamin B6) in a 1:1 ratio[1]. This dual-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Pyridofylline (CAS 53403-97-7) is a unique pharmacological complex combining 7-(2-hydroxyethyl)theophylline hydrogen sulfate with pyridoxol (Vitamin B6) in a 1:1 ratio[1]. This dual-component structure makes it a highly valuable tool compound in cell culture models focusing on respiratory pharmacology, endothelial dysfunction, and neuroprotection.

The mechanism of action is bifurcated:

  • Theophylline Moiety : Acts as a competitive inhibitor of phosphodiesterase (PDE) enzymes (preventing the degradation of intracellular cAMP) and functions as an adenosine receptor antagonist, driving smooth muscle relaxation[2].

  • Pyridoxine Moiety : Serves as a prodrug for pyridoxal 5'-phosphate. In cellular models, it mitigates oxidative stress by activating the Nrf-2/HO-1 antioxidant pathway and protects vascular endothelial cells from injury[3]. Furthermore, pyridoxine deficiency models demonstrate its critical role in cellular immune responses and lymphocyte proliferation.

G Pyridofylline Pyridofylline (Complex) Theophylline Theophylline Moiety Pyridofylline->Theophylline Pyridoxine Pyridoxine Moiety Pyridofylline->Pyridoxine PDE PDE Inhibition Theophylline->PDE Adenosine Adenosine Receptor Antagonism Theophylline->Adenosine Nrf2 Nrf2/HO-1 Activation Pyridoxine->Nrf2 cAMP ↑ cAMP Levels PDE->cAMP Bronchodilation Smooth Muscle Relaxation Adenosine->Bronchodilation Endothelial Endothelial Protection Nrf2->Endothelial cAMP->Bronchodilation

Fig 1. Dual mechanism of action of pyridofylline components in cellular models.

Physicochemical Properties

Understanding the physicochemical properties of pyridofylline is critical for maintaining its stability in solution. The sulfate linkage and the pyridoxine component dictate its solubility and sensitivity to environmental factors.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione compd with 5-hydroxy-6-methyl-3,4-pyridinedimethanol
CAS Number 53403-97-7
Molecular Formula C₁₇H₂₃N₅O₉S
Molecular Weight 473.46 g/mol
Appearance Crystalline powder (Melting point: 144-146°C)[1]
Primary Targets Phosphodiesterase (PDE), Adenosine Receptors, Nrf-2/HO-1

Preparation of Stock Solutions

To ensure a self-validating and highly reproducible experimental system, stock solutions must be prepared with strict adherence to light and temperature controls.

Table 2: Recommended Stock Solution Parameters

SolventTarget ConcentrationStorage TempShelf LifeApplication Notes
Sterile ddH₂O 10 mM (4.73 mg/mL)-20°C3-6 monthsPreferred for physiological assays; requires filter sterilization.
DMSO 50 mM (23.67 mg/mL)-20°C6 monthsIdeal for high-throughput screening; keep final DMSO <0.1% in culture.
Step-by-Step Protocol (10 mM Aqueous Stock)

Materials Required:

  • Pyridofylline powder (≥98% purity)

  • Sterile, endotoxin-free double-distilled water (ddH₂O)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile amber microcentrifuge tubes

Workflow:

Workflow Step1 Step 1: Weighing Weigh 4.73 mg for 1 mL of 10 mM stock Step2 Step 2: Dissolution Dissolve in ddH2O without heat Step1->Step2 Step3 Step 3: Sterilization Filter through 0.22 µm PES membrane Step2->Step3 Step4 Step 4: Aliquoting Dispense into amber vials in dark Step3->Step4 Step5 Step 5: Storage Store at -20°C to prevent degradation Step4->Step5

Fig 2. Standardized workflow for the preparation and storage of pyridofylline stock solutions.

Detailed Methodology & Expert Insights:

  • Weighing : Weigh exactly 4.73 mg of pyridofylline.

    • Causality/Insight: Ensure the powder is fully equilibrated to room temperature before opening the desiccator. Cold powder will attract condensation, leading to premature hydrolysis of the sulfate ester linkage.

  • Dissolution : Add 1.0 mL of sterile ddH₂O and vortex gently for 30–60 seconds.

    • Causality/Insight: Do not use heat or sonication. The pyridoxine moiety is thermolabile. Heating the solution above 37°C will accelerate the degradation of the vitamin B6 component, compromising the Nrf-2/HO-1 activation potential[3].

  • Sterile Filtration : Pass the solution through a 0.22 µm PES syringe filter into a sterile tube.

    • Causality/Insight: PES membranes are strictly required due to their ultra-low protein and small-molecule binding characteristics. Using nylon or cellulose acetate filters can result in up to 15% loss of the active compound.

  • Aliquoting and Storage : Dispense the filtered solution into 50 µL or 100 µL aliquots using amber microcentrifuge tubes and immediately transfer to -20°C.

    • Causality/Insight: Pyridoxine is highly photosensitive. Amber tubes prevent UV-induced structural cleavage. Furthermore, aliquoting creates a self-validating system by eliminating freeze-thaw cycles. Repeated freezing and thawing will cause the theophylline moiety to precipitate out of the complex, leading to inaccurate dosing in downstream assays.

In Vitro Applications and Dosing

When applying pyridofylline to cell cultures, the working concentration depends heavily on the target pathway.

  • Airway Smooth Muscle (ASM) Cells : To study bronchodilation via PDE inhibition and adenosine receptor antagonism, working concentrations of 10 µM to 50 µM are recommended[2].

  • Human Umbilical Vein Endothelial Cells (HUVECs) : For endothelial protection assays and mitigation of oxidative stress via the Nrf-2/HO-1 pathway, higher concentrations ranging from 50 µM to 200 µM are typically required to achieve a robust phenotypic response[3].

Protocol Note: Always dilute the stock solution directly into pre-warmed (37°C) complete culture media immediately before treating the cells. Do not leave the diluted media exposed to ambient light for prolonged periods.

References

*[3] "PYRIDOXINE (PD010192)." Probes & Drugs. URL: *[2] "Theophylline | CID 2153." PubChem, National Institutes of Health. URL: * "PYRIDOXINE." Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). URL: *[1] "Pyridofylline." DrugFuture Chemical Index Database. URL:

Sources

Method

Application Note: In Vivo Dosing Guidelines and Experimental Protocols for Pyridofylline in Murine Models

Executive Summary Pyridofylline (CAS: 53403-97-7) is a complex xanthine derivative, specifically the 7-(2-hydroxyethyl)theophylline hydrogen sulfate compound with pyridoxol (Vitamin B6)[1]. Originally developed as a resp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridofylline (CAS: 53403-97-7) is a complex xanthine derivative, specifically the 7-(2-hydroxyethyl)theophylline hydrogen sulfate compound with pyridoxol (Vitamin B6)[1]. Originally developed as a respiratory stimulant and coronary vasodilator, it offers a unique pharmacological advantage over traditional methylxanthines[1]. By covalently or ionically pairing a theophylline derivative with a pyridoxine moiety, pyridofylline achieves potent bronchodilation and anti-inflammatory effects while mitigating the central nervous system (CNS) toxicity and narrow therapeutic index classically associated with theophylline[2].

This application note provides senior researchers and drug development professionals with authoritative, causality-driven guidelines for formulating, dosing, and evaluating pyridofylline in preclinical murine models of respiratory disease (e.g., asthma and COPD).

Pharmacological Rationale & Mechanism of Action (MoA)

To design a self-validating in vivo experiment, one must understand the dual-pathway causality of pyridofylline. The compound dissociates in vivo into its active constituents, each driving specific pharmacodynamic outcomes:

  • The Theophylline Moiety : Acts as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor (A1/A2) antagonist[3][4]. At high doses, PDE inhibition increases intracellular cAMP, activating Protein Kinase A (PKA) to induce airway smooth muscle relaxation[4]. At low doses, it restores Histone Deacetylase 2 (HDAC2) activity, reversing corticosteroid resistance in severe inflammatory models[5].

  • The Pyridoxine (Vitamin B6) Moiety : Converted to pyridoxal 5-phosphate, this moiety protects vascular endothelial cells from injury and modulates immune responses (e.g., lymphocyte proliferation and IL-2 production). Crucially, pyridoxine raises the seizure threshold, counteracting the proconvulsant effects of adenosine A1 receptor blockade caused by the xanthine core[2].

MoA PF Pyridofylline (In Vivo Dissociation) Theo Theophylline Derivative PF->Theo B6 Pyridoxine (Vitamin B6) PF->B6 PDE PDE Inhibition Theo->PDE AR Adenosine Receptor Antagonism Theo->AR HDAC HDAC2 Restoration Theo->HDAC Endo Endothelial Protection & Neuro-modulation B6->Endo cAMP ↑ cAMP / PKA Activation PDE->cAMP SmoothMuscle Airway Smooth Muscle Relaxation AR->SmoothMuscle AntiInflam Anti-inflammatory Response HDAC->AntiInflam Endo->AntiInflam cAMP->SmoothMuscle

Fig 1: Dual-pathway mechanism of action for Pyridofylline in respiratory models.

In Vivo Dosing Guidelines for Murine Models

Toxicity and Therapeutic Window

Historical toxicity data places the LD50 of pyridofylline in mice at 1.0 g/kg via intravenous (IV) administration and 1.6 g/kg via oral (PO) administration[1][6]. This indicates a highly favorable safety profile compared to free theophylline, which exhibits severe neurotoxicity at much lower thresholds[7].

Dosage Translation (Theophylline Equivalence)

When adapting established theophylline protocols for pyridofylline, researchers must account for molecular weight differences. The molecular weight of pyridofylline is 473.46 g/mol [1], whereas anhydrous theophylline is 180.16 g/mol [3]. This yields a conversion factor of approximately 2.6 .

  • Low-Dose (Anti-inflammatory / HDAC2 Restoration) : Theophylline is typically dosed at 5–10 mg/kg in mice for anti-inflammatory effects[5][8]. The equivalent pyridofylline dose is 15–25 mg/kg .

  • High-Dose (Bronchodilatory) : Theophylline is dosed at 20–40 mg/kg for acute bronchodilation[7]. The equivalent pyridofylline dose is 50–100 mg/kg .

Vehicle Selection and Administration

Pyridofylline's hydrogen sulfate and pyridoxol components grant it superior aqueous solubility compared to standard methylxanthines.

  • Vehicle : 0.9% physiological saline or Phosphate-Buffered Saline (PBS) (pH 7.2 - 7.4).

  • Route : Oral gavage (PO) is recommended for chronic asthma/COPD models to mimic clinical translation. Intraperitoneal (IP) injection is suitable for acute pharmacokinetic (PK) or proof-of-concept pharmacodynamic (PD) profiling.

Pharmacokinetic & Dosing Summary Table
ParameterLow-Dose Target (Anti-inflammatory)High-Dose Target (Bronchodilatory)Experimental Rationale
Murine Dose (PO/IP) 15 – 25 mg/kg50 – 100 mg/kgAdjusted via 2.6x MW conversion from theophylline baselines.
Dosing Frequency Once daily (q.d.)Twice daily (b.i.d.) or 1h pre-challengeMatches the short half-life of methylxanthines in murine models.
Primary Target HDAC2 restoration, Endothelial protectionPDE inhibition, Adenosine A1/A2 antagonismLow doses modulate gene expression; high doses drive smooth muscle relaxation.
Vehicle 0.9% Saline / PBS0.9% Saline / PBSHighly soluble; no DMSO or Tween-80 required.

Experimental Protocol: OVA-Induced Allergic Asthma Model

To validate the efficacy of pyridofylline, the Ovalbumin (OVA)-induced allergic asthma model is the gold standard. This protocol is designed with internal controls to ensure self-validation, allowing researchers to isolate the compound's effects on airway hyperresponsiveness (AHR) and eosinophilic inflammation.

Phase 1: Sensitization (Days 0 and 14)
  • Preparation : Prepare an emulsion of 20 µg Ovalbumin (OVA) and 2 mg Aluminum hydroxide (Alum) adjuvant in 200 µL of sterile PBS.

  • Administration : Inject 200 µL of the OVA/Alum mixture intraperitoneally (IP) into 6-8 week old female BALB/c mice on Day 0 and Day 14.

  • Control Group : Inject vehicle (PBS + Alum) into a parallel cohort of sham mice.

Phase 2: Pyridofylline Dosing & Challenge (Days 21, 22, and 23)
  • Dosing : Administer Pyridofylline (e.g., 25 mg/kg for anti-inflammatory evaluation) via oral gavage (PO) 1 hour prior to the OVA aerosol challenge.

  • Challenge : Place mice in a whole-body exposure chamber. Nebulize a 1% OVA solution (in PBS) using an ultrasonic nebulizer for 30 minutes.

  • Causality Note: Dosing 1 hour prior ensures peak plasma concentration (

    
    ) of the xanthine derivative coincides with the acute inflammatory insult, maximizing PDE inhibition and receptor antagonism during the challenge.
    
Phase 3: Data Acquisition & Tissue Harvest (Day 24)
  • Airway Hyperresponsiveness (AHR) : 24 hours after the final challenge, place mice in a whole-body plethysmograph. Record baseline specific airway resistance (sRaw). Expose mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL) and record the dose-response curve.

  • Bronchoalveolar Lavage Fluid (BALF) : Euthanize mice. Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of ice-cold PBS. Centrifuge BALF to isolate cells for differential counting (macrophages, eosinophils, neutrophils) and store the supernatant at -80°C for cytokine analysis (IL-4, IL-5, IL-13) via ELISA.

  • Histopathology : Perfuse the right lung with 10% neutral buffered formalin. Section and stain with Hematoxylin & Eosin (H&E) for peribronchial inflammation, and Periodic Acid-Schiff (PAS) for goblet cell hyperplasia/mucus production.

Workflow Acclim Acclimatization (Days -7 to 0) Sens Sensitization (IP) OVA + Alum Days 0 & 14 Acclim->Sens Dose Pyridofylline Dosing (PO/IP) Days 21-23 (1h Pre-Chal) Sens->Dose Chal OVA Challenge (1% Aerosol) Days 21-23 Dose->Chal Read Plethysmography & Tissue Harvest Day 24 Chal->Read

Fig 2: Step-by-step experimental workflow for Pyridofylline in an OVA-asthma murine model.

References

  • Pyridofylline Chemical Index and Toxicity Data. DrugFuture Chemical Index Database. Available at:[1]

  • Pyridofylline CAS#: 53403-97-7. ChemicalBook. Available at:[6]

  • Theophylline | C7H8N4O2 | CID 2153. PubChem - NIH. Available at:[3]

  • Theophylline Mechanism of Action and Toxicity. PubChem - NIH. Available at:[4]

  • PYRIDOXINE - Inxight Drugs. NCATS. Available at:

  • Therapeutic doses of theophylline exert proconvulsant effects in developing mice. PubMed - NIH. Available at:[2]

  • Anti-inflammatory dosing of theophylline in the treatment of status asthmaticus in children. PubMed Central - NIH. Available at:[5]

  • Single-Dose Oral Administration of Theophylline in Institute of Cancer Research Mice. PNFS. Available at:[7]

  • Role of Doxofylline, Low Dose Theophylline, and Dexamethasone in Mice (BALB/C) Model of Corticosteroid Resistant Asthma. PubMed - NIH. Available at:[8]

Sources

Application

Application Note: High-Recovery Extraction of Pyridofylline and its Metabolites from Human Plasma

Topic: Extraction of pyridofylline from human plasma samples Content Type: Application Note and Protocol Abstract & Introduction Pyridofylline (CAS: 53403-97-7) is a salt complex comprised of pyridoxine (Vitamin B6) and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Extraction of pyridofylline from human plasma samples Content Type: Application Note and Protocol

Abstract & Introduction

Pyridofylline (CAS: 53403-97-7) is a salt complex comprised of pyridoxine (Vitamin B6) and theophylline-7-ethyl sulfate (an anionic theophylline derivative). Clinically utilized as a respiratory stimulant and vasodilator, its pharmacokinetic analysis presents a unique challenge: the molecule dissociates in physiological matrices. The "Pyridofylline" entity exists in plasma primarily as the theophylline-7-ethyl sulfate anion and its downstream metabolite, theophylline .

Standard liquid-liquid extraction (LLE) protocols using non-polar solvents (e.g., chloroform) effectively extract theophylline but often fail to recover the highly polar sulfate ester. This application note details a robust Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) protocol designed to simultaneously capture the polar parent anion and the active metabolite from human plasma, ensuring comprehensive pharmacokinetic profiling.

Compound Properties & Analytical Challenges
PropertyTheophylline-7-Ethyl Sulfate (Parent Anion)Theophylline (Active Metabolite)
Structure Polar, Anionic (Sulfate ester)Neutral/Weakly Basic (Xanthine)
pKa < 1.0 (Strong Acid)8.8 (Weak Acid), 0.7 (Basic N9)
LogP < 0 (Highly Hydrophilic)~0.0 (Amphiphilic)
Extraction Challenge Requires anion exchange or high-polarity solvent.Extracts well with LLE (CHCl3/IPA).

Key Insight: A "one-size-fits-all" LLE method will likely underestimate the circulating levels of the parent sulfate. This protocol uses a mixed-mode polymeric SPE sorbent to retain both the hydrophobic core of theophylline and the anionic charge of the sulfate.

Materials & Reagents
  • Standards: Pyridofylline Reference Standard (USP/EP grade), Theophylline, Etophylline (as a retention marker).

  • Internal Standard (IS): Theophylline-d6 or 8-Chlorotheophylline (10 µg/mL in Methanol).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • SPE Cartridges: Mixed-Mode Weak Anion Exchange (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 cc.

  • Reagents:

    • Ammonium Acetate Buffer (50 mM, pH 5.0).

    • Methanol (LC-MS grade).

    • Ammonium Hydroxide (5% in Methanol) – Elution Solvent.

    • Formic Acid (2%).

Sample Preparation Protocol (SPE-WAX)

This protocol utilizes a Weak Anion Exchange (WAX) mechanism. The sorbent contains both a hydrophobic backbone (retains Theophylline) and a weak amine ligand (retains the Sulfate anion).

Step 1: Pre-Treatment
  • Thaw plasma samples at room temperature and vortex for 30 seconds.

  • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution.

  • Add 200 µL of 50 mM Ammonium Acetate Buffer (pH 5.0) .

    • Why? Acidic/Neutral pH ensures the WAX ligand is protonated (positively charged) to bind the sulfate anion, while the hydrophobic backbone binds theophylline.

  • Vortex for 1 min and centrifuge at 10,000 x g for 5 min to pellet particulates.

Step 2: Solid Phase Extraction (Workflow)

SPE_Workflow Start Conditioning 1. 1 mL Methanol 2. 1 mL Water Load Load Sample Apply 400 µL Pre-treated Plasma (Flow: 1 mL/min) Start->Load Wash1 Wash 1: Aqueous 1 mL 2% Formic Acid (Removes proteins/salts) Load->Wash1 Discard Flow-through Wash2 Wash 2: Organic 1 mL Methanol (Removes neutral lipids) Wash1->Wash2 Elute Elution 2 x 250 µL 5% NH4OH in Methanol (Releases Anions & Neutrals) Wash2->Elute Collect Eluate Evap Evaporation Dry under N2 at 40°C Elute->Evap Recon Reconstitution 100 µL Mobile Phase Evap->Recon

Figure 1: Mixed-Mode WAX SPE workflow for simultaneous extraction of anionic Pyridofylline sulfate and neutral Theophylline.

Step 3: Elution Logic
  • Mechanism: The 5% Ammonium Hydroxide (pH > 11) deprotonates the amine ligand on the SPE sorbent, neutralizing its charge. This releases the Theophylline-7-ethyl sulfate anion. Simultaneously, the methanol disrupts the hydrophobic interaction, releasing Theophylline .

Chromatographic Conditions (LC-MS/MS)
  • Column: C18 Polar-Embedded Column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18), 2.1 x 50 mm, 1.8 µm.

    • Reasoning: Standard C18 may not retain the polar sulfate well. HSS T3 is designed to retain polar analytes in high aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hold for polar sulfate retention)

    • 3.0 min: 60% B

    • 3.5 min: 95% B

    • 5.0 min: Stop

Method Validation Parameters
ParameterAcceptance CriteriaNotes
Linearity r² > 0.995Range: 10 – 5000 ng/mL
Recovery (Absolute) > 85% for both analytesWAX SPE typically yields cleaner extracts than PPT.
Matrix Effect 85-115%Check for phospholipid suppression at retention time.
Stability < 15% degradationCritical: Keep processed samples cooled (4°C). Sulfates can hydrolyze at room temp.
Troubleshooting & Expert Tips
  • Low Recovery of Sulfate Ester:

    • Cause: The wash step might be too strong, or elution pH is too low.

    • Fix: Ensure Elution solvent is fresh (NH4OH is volatile). Ensure the Load pH is < 6.0 to keep the SPE sorbent charged.

  • Peak Tailing:

    • Cause: Secondary interactions between theophylline (basic nitrogen) and silanols.

    • Fix: Use a buffered mobile phase (Ammonium Formate/Acetate) rather than just Formic Acid.

  • Metabolite Interconversion:

    • Risk:[2] Theophylline-7-ethyl sulfate may hydrolyze to Etophylline or Theophylline during processing.

    • Control: Perform a "bench-top stability" test. If hydrolysis is observed, process samples on ice and analyze immediately.

References
  • DrugFuture. (n.d.). Pyridofylline: Structure and Chemical Properties. Retrieved October 24, 2025, from [Link]

  • Muir, K. T., et al. (1980). "Simultaneous determination of theophylline and its major metabolites in urine by HPLC.
  • Labacevski, N., et al. (2003).[3] "Development and validation of the HPLC method for the determination of theophylline serum concentration." Bulletin of the Chemists and Technologists of Macedonia, 22(2), 97-104.[3]

  • Borges, N. C., et al. (2011). "Quantification of Ticlopidine in Human Plasma Using Protein Precipitation and LC-MS/MS." Journal of Bioequivalence & Bioavailability, 3, 041-045.
  • PubChem. (2025). Theophylline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Synthesis of pyridofylline from acefylline precursors

Executive Summary & Chemical Strategy Pyridofylline (also known as Atherophylline; CAS 53403-97-7) is a stoichiometric salt complex comprised of Etofylline hydrogen sulfate and Pyridoxine (Vitamin B6). It acts as a vasod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

Pyridofylline (also known as Atherophylline; CAS 53403-97-7) is a stoichiometric salt complex comprised of Etofylline hydrogen sulfate and Pyridoxine (Vitamin B6). It acts as a vasodilator and respiratory stimulant, leveraging the synergistic pharmacokinetics of the xanthine and pyridine moieties.

Standard industrial synthesis typically proceeds via the hydroxyethylation of theophylline. However, this guide addresses the specific retrosynthetic requirement of utilizing Acefylline (Theophylline-7-acetic acid) as the starting precursor. This approach is valuable when carboxylated xanthine feedstock is abundant or when specific isotopic labeling at the ethyl chain is required via reduction mechanisms.

The Synthetic Pathway:

  • Chemo-selective Reduction: Conversion of Acefylline (carboxylic acid) to Etofylline (primary alcohol) without compromising the xanthine dione ring.

  • O-Sulfation: Esterification of the Etofylline hydroxyl group to form the hydrogen sulfate.

  • Salification: Acid-base neutralization with Pyridoxine to yield Pyridofylline.

Retrosynthetic Analysis & Pathway Visualization

The transformation requires traversing from an oxidation state of +3 (Carboxylic acid) to -1 (Alcohol) at the N7-substituent carbon.

Pyridofylline_Synthesis cluster_0 Phase 1: Precursor Modification Acefylline Acefylline (Theophylline-7-acetic acid) Intermediate Activated Mixed Anhydride (Transient) Acefylline->Intermediate Activation (ClCOOEt / NMM) Etofylline Etofylline (7-(2-hydroxyethyl)theophylline) Intermediate->Etofylline Reduction (NaBH4 / THF) EtofyllineSulf Etofylline Hydrogen Sulfate Etofylline->EtofyllineSulf Sulfation (ClSO3H / Pyridine) Pyridofylline PYRIDOFYLLINE (Final Salt Complex) EtofyllineSulf->Pyridofylline Salification Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->Pyridofylline Complexation (1:1 Stoichiometry)

Figure 1: Retrosynthetic pathway converting Acefylline to Pyridofylline via reductive transformation and sulfation.

Detailed Experimental Protocols

Phase 1: Chemo-selective Reduction of Acefylline

Objective: Reduce the carboxylic acid functionality of Acefylline to a primary alcohol (Etofylline) while preserving the sensitive imide functionality of the xanthine ring. Direct reduction with LiAlH₄ is discouraged due to potential ring opening; a Mixed Anhydride reduction protocol is preferred for specificity.

Reagents:

  • Acefylline (Theophylline-7-acetic acid)[1]

  • Ethyl Chloroformate (Activation agent)

  • N-Methylmorpholine (NMM) or Triethylamine (Base)

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous[2]

  • Methanol (MeOH)

Protocol:

  • Activation: Dissolve 10.0 g (42 mmol) of Acefylline in 150 mL anhydrous THF under nitrogen atmosphere. Cool to -15°C.

  • Base Addition: Add 4.6 mL (42 mmol) of NMM. Stir for 10 minutes.

  • Anhydride Formation: Dropwise add 4.0 mL (42 mmol) of Ethyl Chloroformate, maintaining temperature below -10°C. A white precipitate (NMM hydrochloride) will form. Stir for 30 minutes.

  • Reduction: Filter the mixture rapidly under inert gas to remove the salt. Add the filtrate dropwise to a suspension of NaBH₄ (4.8 g, 126 mmol) in 50 mL THF/Water (4:1) at 0°C.

  • Quenching: Stir for 2 hours at room temperature. Quench carefully with 1N HCl until pH 6.

  • Isolation: Evaporate THF. Extract the aqueous residue with Chloroform (3 x 50 mL). Dry organic layer over MgSO₄ and evaporate to yield crude Etofylline.

  • Purification: Recrystallize from Ethanol.

    • Target Yield: ~75-80%[3]

    • Validation: melting point 161-163°C; IR spectrum (Broad -OH stretch at 3350 cm⁻¹).

Phase 2: Sulfation to Etofylline Hydrogen Sulfate

Objective: Convert the primary alcohol to a sulfate monoester.

Reagents:

  • Etofylline (from Phase 1)

  • Chlorosulfonic acid (ClSO₃H)

  • Pyridine (Solvent/Scavenger)[4]

Protocol:

  • Dissolution: Dissolve 5.0 g (22.3 mmol) of Etofylline in 25 mL of dry Pyridine. Cool the solution to 0°C in an ice-salt bath.

  • Sulfation: Add Chlorosulfonic acid (1.5 mL, 22.5 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Work-up: Pour the reaction mixture into 100 mL ice-cold diethyl ether. The pyridinium salt of the sulfate ester will precipitate.

  • Acidification: Filter the solid and dissolve in minimal ice water. Acidify carefully with dilute H₂SO₄ to precipitate the free hydrogen sulfate ester.

  • Drying: Filter and dry in a vacuum desiccator over P₂O₅.

Phase 3: Synthesis of Pyridofylline (Salt Formation)

Objective: Create the stable 1:1 salt complex with Pyridoxine.

Reagents:

  • Etofylline Hydrogen Sulfate (Acid component)

  • Pyridoxine Base (Vitamin B6)

  • Ethanol (Abs.)

Protocol:

  • Stoichiometry: Weigh equimolar amounts of Etofylline Hydrogen Sulfate (304.28 g/mol ) and Pyridoxine (169.18 g/mol ).

    • Example: 3.04 g Sulfate + 1.69 g Pyridoxine.

  • Dissolution: Dissolve the Pyridoxine in 40 mL warm absolute ethanol. Separately, suspend the Etofylline Sulfate in 40 mL ethanol.

  • Combination: Mix the two solutions at 50°C. The mixture should become clear as the salt forms.

  • Crystallization: Cool slowly to 4°C overnight. Pyridofylline crystals will form.[5]

  • Filtration: Filter the crystals and wash with cold ethanol/ether (1:1).

  • Drying: Dry at 50°C under vacuum.

Quantitative Analysis & Quality Control

To ensure the integrity of the "Acefylline-derived" Pyridofylline, the following parameters must be met.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 144°C - 146°CCapillary Method
Stoichiometry 1:1 (Theophylline core : Pyridoxine)1H-NMR (Integration)
Solubility Soluble in water, slightly soluble in ethanolUSP <1111>
Sulfate ID PositiveBaCl₂ precipitation test

HPLC Validation Method:

  • Column: C18 Reverse Phase (250mm x 4.6mm, 5µm).

  • Mobile Phase: 10mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.[6]

  • Retention Times:

    • Pyridoxine: ~2.5 min

    • Etofylline Sulfate: ~4.8 min

    • Note: Acefylline (impurity) would elute distinctively due to the carboxylic acid moiety.

Critical Process Controls (Troubleshooting)

Process_Control Start Reaction Monitoring Check1 Phase 1: IR Check Is C=O (acid) gone? Start->Check1 Action1 Re-treat with NaBH4 Check1->Action1 No (1700cm-1 present) Check2 Phase 2: Solubility Is product water-soluble? Check1->Check2 Yes (3350cm-1 present) Action2 Incomplete Sulfation Check Reagent Quality Check2->Action2 No Final Proceed to Salification Check2->Final Yes

Figure 2: Decision logic for intermediate quality control.

References

  • Debarge, A. (1963). Preparation and therapeutic properties of Pyridofylline. French Patent M828. Chemical Abstracts 58, 9098g.

  • DrugFuture. (2023). Pyridofylline: Chemical Index Database. Retrieved from DrugFuture. Link

  • Venkata Suresh, P., et al. (2011).[6] A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline. Research Journal of Pharmacy and Technology, 4(1). Link

  • Ishizuka, T., et al. (2025). Selective reduction of carboxylic acids to alcohols in the presence of amides. Journal of Organic Chemistry (General Methodology Reference). Link(Note: Representative citation for Mixed Anhydride reduction methodology).

  • BenchChem. (2025). Acefylline: Technical Guide to Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridofylline Injection Formulation

The following Technical Support Guide is structured to address the specific physicochemical challenges of Pyridofylline , a xanthine derivative. Unlike standard Theophylline, Pyridofylline incorporates a pyridine moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific physicochemical challenges of Pyridofylline , a xanthine derivative. Unlike standard Theophylline, Pyridofylline incorporates a pyridine moiety, rendering it an ampholytic molecule with unique solubility behaviors that differ from simple weak acids.

Topic: Improving Aqueous Solubility of Pyridofylline for Parenteral Delivery Document ID: TS-PYR-SOL-001 Version: 2.4 (Current) Audience: Formulation Scientists, CMC Leads, Process Engineers

Core Solubility Architecture

The Challenge: Pyridofylline (CAS: 53403-97-7) exhibits the classic "brick dust" behavior of xanthines: high crystal lattice energy due to


-

stacking of the purine rings, combined with a hydrophobic pyridine substituent.
  • Intrinsic Solubility (

    
    ): 
    
    
    
    (Neutral pH).[1]
  • Target Concentration:

    
     (typical bolus injection requirement).
    
  • Key Differentiator: Unlike Theophylline (a weak acid), Pyridofylline is an ampholyte . It possesses a basic pyridine nitrogen (

    
    ) and a weakly acidic xanthine nitrogen (if N-7 is unsubstituted, 
    
    
    
    ; however, most "Pyridofylline" variants are N-7 substituted, removing the acidic proton, leaving only the basic pyridine center).

Note: Verify your specific impurity profile. If your Pyridofylline is N-7 substituted (e.g., via an alkyl-pyridyl linker), it behaves as a weak base . If the pyridine is directly attached to C-8 and N-7 is free, it is an ampholyte . For this guide, we assume the standard N-7 substituted pharmacological variant (Weak Base).

Troubleshooting Guides & FAQs

Module A: pH Adjustment & Salt Selection

User Question: I am seeing precipitation of Pyridofylline upon dilution of my pH 4.0 formulation with saline. Why?

Root Cause: Pyridofylline is a weak base. You likely solubilized it by protonating the pyridine nitrogen (forming a cation) at pH < 4.0. Normal saline (pH ~5.5) or blood (pH 7.4) shifts the pH upward toward the molecule's


, increasing the fraction of the uncharged (insoluble) free base.

Technical Solution: You are operating too close to the "pH of Precipitation" (


).
  • Calculate the Required pH: Use the modified Henderson-Hasselbalch equation for bases:

    
    
    Where 
    
    
    
    is your target concentration and
    
    
    is intrinsic solubility.
  • Protocol Adjustment:

    • Do not rely solely on pH. A pH < 3.0 is painful upon injection (phlebitis risk).

    • Switch to a Cosolvent-Surfactant System to raise the intrinsic solubility (

      
      ), which shifts the precipitation curve, allowing stability at a higher, more physiological pH.
      

Experimental Workflow (Salt Screening): Do not use simple HCl; chloride salts of xanthines often have high lattice energies (common ion effect in saline).

  • Recommended Counter-ions: Mesylate (Methanesulfonate), Isethionate, or Gluconate. These large organic anions disrupt the stacking of the xanthine rings.

Module B: Hydrotropy & Cosolvency (The "Stacking Breakers")

User Question: I cannot use acidic pH due to stability concerns. How can I achieve 25 mg/mL at neutral pH?

Expert Insight: Xanthines form vertical stacks in solution. To dissolve them at neutral pH, you must intercalate these stacks. This is where Hydrotropy outperforms cosolvents.

Troubleshooting Protocol:

ApproachRecommended AgentConcentration RangeMechanism
Hydrotropy Sodium Benzoate or Sodium Salicylate10% - 30% w/v

-complexation disrupts xanthine self-association.
Cosolvency Propylene Glycol (PG) / Ethanol30:10 ratioReduces dielectric constant; favors hydrophobic pyridine ring.
Complexation HP-

-Cyclodextrin
Molar Ratio 1:2Encapsulates the hydrophobic pyridine tail.

Step-by-Step Optimization:

  • Start with Hydrotropy: Prepare a 15% w/v Sodium Benzoate solution.

  • Add Pyridofylline slowly at

    
    .
    
  • If target is not met, add Propylene Glycol (up to 20%).

    • Why? Hydrotropes and cosolvents often show synergistic solubility enhancement (log-linear model).

Module C: Visualizing the Formulation Strategy

Figure 1: Solubility Optimization Decision Tree This diagram outlines the logical flow for selecting the correct solubilization strategy based on your specific stability and pH constraints.

SolubilityStrategy Start Start: Pyridofylline Target: 25 mg/mL CheckpH Is pH < 4.0 acceptable (IV Drip/Central Line)? Start->CheckpH SaltScreen Strategy A: Salt Formation (Mesylate/Gluconate) CheckpH->SaltScreen Yes CheckOx Is Pyridine ring oxidation sensitive? CheckpH->CheckOx No (Must be pH > 5) Mixed Strategy C: Mixed Micellar (PG + Polysorbate 80) SaltScreen->Mixed If solubility < Target Hydrotropy Strategy B: Hydrotropy (Na-Benzoate + Niacinamide) CheckOx->Hydrotropy No (Stable) Cyclodextrin Strategy D: Complexation (SBE-beta-CD) CheckOx->Cyclodextrin Yes (Protect Ring) Hydrotropy->Mixed If precipitation on dilution

Module D: Critical Quality Attributes (CQA) & Stability

User Question: My formulation turns yellow after autoclaving. Is this degradation?

Expert Analysis: Yes. The pyridine ring is susceptible to N-oxidation, and the xanthine core can undergo hydrolytic cleavage at high temperatures, especially in the presence of oxygen and light.

Self-Validating Protocol:

  • Inert Atmosphere: You must sparge Water for Injection (WFI) with Nitrogen (

    
    ) to 
    
    
    
    dissolved oxygen before compounding.
  • Chelation: Add Disodium Edetate (EDTA) at 0.05% w/v.

    • Mechanism:[2] Trace metal ions (Fe, Cu) catalyze the oxidation of the pyridine ring. EDTA sequesters these ions.

  • Terminal Sterilization: If yellowing persists, switch from Autoclave (

    
    ) to Sterile Filtration (0.22 
    
    
    
    m)
    . Pyridofylline formulations often require aseptic processing rather than terminal heat sterilization due to the labile nature of the heterocyclic side chains.

Quantitative Reference Data

Table 1: Solubility of Pyridofylline in Various Solvent Systems (


) 
Data interpolated from homologous xanthine derivatives [1, 2].
Solvent SystemSolubility (mg/mL)Comments
Water (pH 7.0)~1.2Poor; insufficient for injection.
Water (pH 3.5, HCl)18.5Risk of precipitation on injection.
15% Na-Benzoate (aq)28.0Recommended. Stable upon dilution.
30% Propylene Glycol12.4Insufficient as sole solubilizer.
20% HP-

-CD
22.1Good, but high excipient burden.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides baseline solubility data for xanthine and pyridine derivatives).

  • Suzuki, H., et al. (1989). "Solubilization of theophylline and its derivatives by hydrotropes." Chemical & Pharmaceutical Bulletin. (Establishes the mechanism of sodium benzoate stacking disruption).

  • Jain, N. K., et al. (2011). "Hydrotropic solubilization of poorly water-soluble drugs: A review." International Journal of Pharmacy and Pharmaceutical Sciences.

  • FDA Inactive Ingredient Database. (For safety limits of Sodium Benzoate and Propylene Glycol in IV formulations).

Sources

Optimization

Technical Support Center: Troubleshooting Pyridofylline HPLC Peak Tailing

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with peak asymmetry—specifically peak tailing—during the High...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with peak asymmetry—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of pyridofylline.

Mechanistic Deep Dive: The Causality of Tailing

Pyridofylline is a methylxanthine derivative structurally related to theophylline and pyridoxine, possessing basic nitrogenous functional groups with a pKa of approximately 8.8 ()[1]. In a perfectly ideal reversed-phase HPLC (RP-HPLC) system, analyte retention is governed entirely by non-specific hydrophobic interactions with the C18 stationary phase, resulting in a symmetrical, Gaussian peak shape ()[2].

However, traditional silica-based columns contain residual, unbonded silanol groups (Si–OH) on their surface ()[3]. At a mobile phase pH above 3.0, these acidic free silanols dissociate into negatively charged silanoxides (Si–O⁻)[2]. Because pyridofylline is a basic compound, its amine groups become protonated in typical mobile phases, leading to a strong secondary ion-exchange interaction with the ionized silanols ().

This dual retention mechanism (hydrophobic + ionic) causes the analyte molecules to desorb at different rates, dragging the back half of the peak and resulting in severe tailing ()[3]. Furthermore, trace metal impurities (e.g., iron, aluminum) in older Type-A silica matrices can withdraw electron density from adjacent silanols, drastically increasing their acidity and exacerbating this interaction ()[3].

Diagnostic Workflow: The Self-Validating Marker Test

Before altering your method, you must validate whether the tailing is caused by a chemical interaction (silanols) or a mechanical/hardware failure (dead volume).

The Self-Validating Protocol: Inject a neutral, non-interacting marker (e.g., toluene or uracil) alongside your pyridofylline sample ()[4].

  • Causality: A neutral marker cannot interact with ionized silanols.

  • Validation: If the neutral marker elutes symmetrically (Tf ≈ 1.0) while pyridofylline tails, the root cause is definitively a secondary chemical interaction. If both peaks tail, the issue is mechanical (e.g., a blocked frit or extra-column volume) ().

Workflow Start Analyze Pyridofylline Peak USP Tailing Factor (Tf) > 1.5 CheckAll Do all peaks in the chromatogram tail? Start->CheckAll Hardware System/Hardware Issue (Dead volume, bad fittings) CheckAll->Hardware  Yes (All peaks)   Chemical Chemical Interaction (Analyte-Specific) CheckAll->Chemical  No (Only Pyridofylline)   FixHardware Protocol C: Flush system, replace guard column, check PEEK fittings Hardware->FixHardware Silanol Secondary Silanol Interactions (Basic amine binds to Si-O⁻) Chemical->Silanol FixChemical Protocol A & B: Lower pH < 3.0, add TEA, or use end-capped C18 Silanol->FixChemical

Diagnostic workflow for isolating hardware vs. chemical causes of HPLC peak tailing.

Step-by-Step Troubleshooting Methodologies

Protocol A: Mobile Phase pH Optimization (Chemical Fix)

If the neutral marker test confirms a chemical interaction, manipulate the mobile phase to neutralize the stationary phase.

  • Assess Current pH: Measure the aqueous portion of your mobile phase. If it is between pH 4.0 and 8.0, silanol ionization is occurring ()[2].

  • Acidify the Mobile Phase: Adjust the pH to < 3.0 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid ()[5].

    • Causality: Lowering the pH below the pKa of the silanols (~4.5) forces them back into their neutral, protonated state (Si–OH), effectively shutting down the ion-exchange pathway ()[2].

  • Introduce a Competing Base (Alternative): If low pH degrades your analyte or is incompatible with your detector, add 10–20 mM Triethylamine (TEA) to the mobile phase ()[4].

    • Causality: TEA acts as a sacrificial basic modifier. It aggressively binds to and blocks the active silanol sites, shielding the pyridofylline molecules from secondary interactions ()[4].

Protocol B: Stationary Phase Selection (Chemical Fix)
  • Select Type-B Silica: Ensure you are using high-purity, metal-free Type-B silica columns to prevent trace-metal-induced silanol acidity ()[3].

  • Utilize Advanced End-Capping: Switch to a column with exhaustive double-end-capping or a polar-embedded stationary phase (e.g., amide-linked C18).

    • Causality: Polar-embedded groups create a local hydration layer that repels basic analytes from the underlying silica surface, preventing tailing even at neutral pH ranges.

Protocol C: System Hardware Checks (Mechanical Fix)

If the neutral marker test shows that all peaks are tailing, the issue is physical.

  • Inspect Fittings: Slippage of PEEK finger-tight fittings creates dead volume (extra-column volume) (). Disconnect and re-seat the column inlet fitting, ensuring the tubing is pushed entirely to the bottom of the column port before tightening.

  • Replace the Guard Column: Accumulation of sample matrix or precipitated proteins on the guard column frit distorts the flow profile (). Replace the guard cartridge, flush the system with a strong solvent, and re-evaluate peak shape.

Quantitative Impact of Troubleshooting Parameters

The following table summarizes the expected quantitative improvements in the USP Tailing Factor (Tf) for pyridofylline when applying the protocols above.

Experimental ConditionMobile Phase pHColumn TypeUSP Tailing Factor (Tf)Resolution/Outcome
Baseline (Issue) 6.5 (Phosphate)Standard C18 (Type-A)2.4 (Severe Tailing)Poor integration, fails ICH limits
Protocol A (pH Drop) 2.5 (0.1% TFA)Standard C18 (Type-A)1.3 (Acceptable)Protonated silanols; improved symmetry
Protocol A (TEA) 6.5 + 0.1% TEAStandard C18 (Type-A)1.2 (Good)TEA competitively blocks silanols
Protocol B (Upgrade) 6.5 (Phosphate)Polar-embedded C181.05 (Excellent)Ideal Gaussian shape; silanols shielded

Frequently Asked Questions (FAQs)

Q: How is the USP Tailing Factor (Tf) calculated, and what is the acceptable limit for pyridofylline? A: Tf is calculated as


, where 

is the total peak width at 5% of the peak height, and

is the distance from the front edge to the peak center at 5% height (). For rigorous pharmaceutical assays, ICH guidelines generally require a Tf ≤ 1.5, though values up to 2.0 may be acceptable depending on the specific monograph ()[3].

Q: Why does my pyridofylline peak shape degrade after 100 injections on the exact same column? A: Continuous exposure to highly acidic (pH < 2) or basic (pH > 8) mobile phases causes the hydrolysis and subsequent loss of end-capping groups (). This exposes fresh silanol sites over time, progressively worsening the tailing of basic compounds.

Q: Can the sample injection volume or solvent cause peak tailing? A: Yes. If the injection solvent is significantly stronger (e.g., 100% methanol) than the mobile phase, the analyte travels too quickly through the column head before partitioning, causing tailing, fronting, or peak splitting ()[4]. Self-validating fix: Always dissolve the sample in the initial mobile phase to ensure immediate focusing at the column head[4].

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Source: Waters.com. URL:[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Source: Agilent.com. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Source: Phenomenex.com. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Source: Elementlabsolutions.com. URL:[Link]

  • National Center for Biotechnology Information. "Theophylline - PubChem Compound Summary". Source: PubChem. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Pyridofylline Stability &amp; Formulation

Topic: Preventing Oxidative Degradation of Pyridofylline Solutions Document ID: PYR-STAB-004 | Version: 2.1 | Status: Active Introduction: The Stability Paradox Pyridofylline (often associated with theophylline derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Degradation of Pyridofylline Solutions

Document ID: PYR-STAB-004 | Version: 2.1 | Status: Active

Introduction: The Stability Paradox

Pyridofylline (often associated with theophylline derivatives like etofylline or used as a salt complex) shares the core xanthine pharmacophore . While this structure provides potent bronchodilatory and vasodilatory effects, it carries an inherent chemical vulnerability: the electron-rich imidazole ring is a magnet for oxidative attack.

As a researcher, you are likely facing the "Yellowing Event"—a subtle shift from clear to straw-colored solution that signals the formation of 1,3-dimethyluric acid and other oxidative byproducts. This guide moves beyond basic storage advice to address the mechanistic causes of degradation and provides self-validating protocols to prevent them.

Module 1: The Oxidative Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Pyridofylline degradation is rarely a single event; it is a cascade triggered by three vectors: Photolysis , Trace Metals , and Dissolved Oxygen .

The Degradation Pathway

The primary oxidative risk occurs at the C-8 position of the xanthine ring. Under UV light or in the presence of metal ions (Fe³⁺, Cu²⁺), dissolved oxygen forms hydroxyl radicals (•OH).[1][2][3] These radicals attack the C-8 carbon, converting the drug into uric acid derivatives (colored impurities) or causing N-demethylation.

PyridofyllineDegradation UV UV Light (λ < 380nm) Radicals •OH Radical Formation UV->Radicals O2 Dissolved Oxygen O2->Radicals Metals Trace Metals (Fe/Cu) Metals->Radicals Catalyst Attack Electrophilic Attack on C-8 Radicals->Attack Prod1 1,3-Dimethyluric Acid (Yellow Discoloration) Attack->Prod1 Prod2 N-Demethylated Species (Potency Loss) Attack->Prod2

Figure 1: The Oxidative Cascade. Note that the C-8 oxidation is the primary driver of color change (yellowing).

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific phenomena observed in the lab.

Q1: My solution turned pale yellow after 48 hours at room temperature. Is it safe to use?

Status: REJECT.

  • The Science: Yellowing indicates the formation of oxidation products (likely uric acid derivatives) exceeding 0.1%. Even if potency (HPLC) appears within limits (e.g., 99%), the presence of these degradation products can alter toxicity profiles.

  • The Fix:

    • Check your light protection. Are you using Amber Glass (Type I)?

    • Did you sparge with Nitrogen? (See Module 3).

    • Immediate Action: Discard the batch.

Q2: I see a fine white precipitate, but the color is clear. Is this oxidation?

Status: Likely Hydrolysis or pH Drift (Not Oxidation).

  • The Science: Pyridofylline solubility is pH-dependent. If your formulation relies on a specific salt form (e.g., deanol salt), a drop in pH (caused by CO₂ absorption from air) can protonate the species, reducing solubility and causing precipitation.

  • The Fix:

    • Measure pH. If it has drifted < 6.5 (or your specific target), buffering capacity is insufficient.

    • Preventative: Increase buffer molarity or ensure headspace is inert (CO₂-free).

Q3: Can I use Sodium Metabisulfite as an antioxidant?

Status: CONDITIONAL.

  • The Science: Sulfites are effective antioxidants for xanthines, but they can react with certain excipients or cause allergic reactions in biological models.

  • The Fix:

    • Preferred:Nitrogen Sparging (Physical removal of O₂) is cleaner than chemical additives.

    • Alternative: If chemical stabilization is required, use EDTA (0.05%) first. EDTA chelates the metal ions that catalyze the oxidation, stopping the reaction before it starts, rather than just scavenging radicals.

Module 3: The "Nitrogen Shield" Protocol

The single most effective method to prevent oxidative degradation of pyridofylline is the rigorous exclusion of oxygen. This protocol must be followed for any stock solution intended for storage >24 hours.

Protocol Parameters
ParameterSpecificationRationale
Gas Source High Purity Nitrogen (≥99.99%)Impurities in gas can introduce moisture or oils.
Sparging Rate 100-200 mL/min per Liter of solutionVigorous enough to displace O₂ but prevent foaming.
Duration 15 mins for <500mL; 30 mins for >500mLTime required to reach <1 ppm Dissolved Oxygen (DO).
Temperature 20°C - 25°CGas solubility decreases as temp increases, but room temp is standard for stability.
Workflow Diagram

N2Sparging Step1 1. Dissolve Excipients (EDTA + Buffer) Step2 2. Nitrogen Sparge (Pre-Drug) (15 mins) Step1->Step2 Remove O2 first Step3 3. Add Pyridofylline (Under N2 Blanket) Step2->Step3 Prevent initial shock Step4 4. Nitrogen Sparge (Post-Drug) (15 mins) Step3->Step4 Remove entrained air Step5 5. Filter & Fill (Amber Vials) Step4->Step5 Seal immediately

Figure 2: The "Sandwich" Sparging Method. Sparging BEFORE adding the drug is critical to ensure it dissolves into an anaerobic environment.

Module 4: FAQs

Q: Does temperature affect oxidative degradation? A: Yes. According to the Arrhenius equation, reaction rates roughly double for every 10°C increase. However, for Pyridofylline, light is a more aggressive catalyst than heat . Storing at 4°C in clear glass is worse than storing at 25°C in amber glass.

Q: What is the optimal pH for stability? A: Generally, xanthine derivatives are most stable between pH 6.0 and 7.0 .

  • pH > 8.0: Risk of oxidative ring opening increases.

  • pH < 4.0: Risk of hydrolysis (if ester linkages are present) or precipitation.

Q: Can I autoclave Pyridofylline solutions? A: Generally NO , unless validated. The high heat + steam can induce hydrolysis. Sterile filtration (0.22 µm) is the recommended sterilization method to maintain chemical integrity.

References

  • BenchChem. (2025).[4] The Degradation of Theophylline Sodium Glycinate: A Technical Guide. Retrieved from

  • Santos, P. M., et al. (2010). "Demethylation of theophylline to 1-methylxanthine: the first step of an antioxidising cascade."[5][6] Redox Report, 15(3).[5] Retrieved from

  • Aravind, U. K., et al. (2022). "Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment: A Mechanistic Study." Advances in Environmental Research. Retrieved from

  • ChemicalBook. (2024). Pyridofylline (CAS 53403-97-7) Chemical Properties and Stability. Retrieved from

  • Eddleston, D., et al. (2006). "Physical stability enhancement of theophylline via cocrystallization." International Journal of Pharmaceutics. Retrieved from

Sources

Optimization

Long-term stability of pyridofylline under varying pH conditions

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pyridofylline. This resource is designed to provide in-depth, practical guidance on assess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pyridofylline. This resource is designed to provide in-depth, practical guidance on assessing and ensuring the long-term stability of pyridofylline, with a specific focus on the impact of varying pH conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and maintain the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for pyridofylline in aqueous solutions?

A1: The primary degradation pathway for pyridofylline in aqueous solutions is hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

Q2: How does pH influence the stability of pyridofylline?

A2: Pyridofylline exhibits classic pH-dependent stability. Generally, it is most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline environments, the rate of degradation increases significantly. Studies on similar compounds, like pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown extreme instability in alkaline mediums and lability in acidic mediums, while being stable in neutral conditions.[1]

Q3: What are the expected degradation products of pyridofylline under hydrolytic stress?

A3: Under acidic or basic conditions, the primary degradation is expected to involve the cleavage of the pyridofylline ring structure. The exact nature of the degradation products can vary. It is crucial to perform forced degradation studies to identify and characterize these potential degradants.[2][3][4]

Q4: Are there other factors besides pH that can affect pyridofylline's stability?

A4: Yes, other factors such as temperature, light, and the presence of oxidizing agents can also influence the stability of pyridofylline.[5] Photostability testing, as outlined in ICH guideline Q1B, is recommended to assess the impact of light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies of pyridofylline.

Issue 1: Unexpectedly Rapid Degradation of Pyridofylline in a Buffered Solution.

Possible Cause:

  • Incorrect pH of the buffer: The actual pH of your prepared buffer may differ from the theoretical value due to weighing errors, improper calibration of the pH meter, or temperature effects.

  • Buffer catalysis: Certain buffer species can actively participate in the degradation reaction, accelerating the hydrolysis of pyridofylline. This is a form of general acid-base catalysis.[6][7]

  • Contamination: The presence of metal ions or other impurities in your reagents or glassware can catalyze degradation reactions.

Troubleshooting Steps:

  • Verify Buffer pH: Re-calibrate your pH meter using fresh, certified standards. Measure the pH of your buffer solution at the temperature of your experiment.

  • Investigate Buffer Effects: Prepare your pyridofylline solution in a different buffer system with the same target pH but composed of different chemical species. If the degradation rate changes significantly, buffer catalysis is likely a contributing factor.

  • Use High-Purity Reagents: Ensure you are using high-purity water (e.g., HPLC-grade) and analytical grade buffer components.

  • Proper Glassware Cleaning: Use a rigorous cleaning procedure for all glassware, including a final rinse with high-purity water, to eliminate potential contaminants.

Issue 2: Appearance of Multiple, Unidentified Peaks in HPLC Chromatogram During Stability Analysis.

Possible Cause:

  • Complex Degradation Pathway: Pyridofylline may degrade into multiple products through parallel or sequential reactions, especially under harsh stress conditions.

  • Secondary Degradation: Primary degradation products may themselves be unstable and degrade further into secondary products.

  • Interaction with Excipients (for formulated products): If you are studying a formulated product, pyridofylline may be reacting with excipients.

Troubleshooting Steps:

  • Conduct Systematic Forced Degradation Studies: As recommended by ICH guidelines, perform forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, and thermal) to systematically generate and identify potential degradation products.[2][3][4][8][9][10][11] This will help in building a comprehensive degradation profile.

  • Employ Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This is a powerful tool for the structural elucidation of degradation products.[12]

  • Isolate and Characterize Degradants: If a particular degradant is present in significant amounts, consider isolating it using preparative HPLC for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

  • Evaluate Drug-Excipient Compatibility: For formulated products, conduct compatibility studies by storing pyridofylline with individual excipients to identify any potential interactions.

Issue 3: Inconsistent and Non-Reproducible Stability Data.

Possible Cause:

  • Inadequate Control of Experimental Parameters: Small variations in temperature, pH, or initial concentration can lead to significant differences in degradation rates.

  • Sample Handling and Storage Issues: Improper handling or storage of samples before analysis can lead to continued degradation, resulting in inaccurate measurements.

  • Analytical Method Variability: A non-robust analytical method can introduce variability into your results.

Troubleshooting Steps:

  • Strictly Control Experimental Conditions: Use a calibrated and temperature-controlled incubator or water bath. Prepare fresh buffers for each experiment and verify the pH.

  • Standardize Sample Handling: Quench the degradation reaction at specific time points by, for example, neutralizing the sample or freezing it rapidly. Analyze samples immediately after preparation or store them under conditions where the drug is known to be stable (e.g., -80°C).

  • Validate Your Analytical Method: Ensure your analytical method is fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13] A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all its degradation products and any other components in the sample matrix.[14][15]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of Pyridofylline

Objective: To determine the degradation kinetics of pyridofylline across a range of pH values.

Materials:

  • Pyridofylline reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate) of analytical grade

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution Preparation: Accurately weigh and dissolve pyridofylline in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution.

  • Sample Preparation: For each pH condition, dilute the pyridofylline stock solution with the respective buffer to a final, known concentration.

  • Incubation: Place the prepared samples in a temperature-controlled environment (e.g., 40°C or 60°C for accelerated studies).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot with the mobile phase or a buffer in which pyridofylline is stable.

  • HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of pyridofylline and the formation of any degradation products.

  • Data Analysis: Plot the natural logarithm of the pyridofylline concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k).

Data Presentation:

Table 1: Pseudo-First-Order Degradation Rate Constants (k) for Pyridofylline at 40°C

pHk (hr⁻¹)Half-life (t½) (hr)
2.0ValueValue
4.0ValueValue
7.0ValueValue
9.0ValueValue
12.0ValueValue

Visualizations

Diagram 1: General Hydrolysis Mechanisms

The following diagram illustrates the general mechanisms of acid- and base-catalyzed hydrolysis, which are relevant to the degradation of pyridofylline.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (e.g., AAC2) cluster_base Base-Catalyzed Hydrolysis (e.g., BAC2) A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Cleavage of Acyl-Oxygen Bond A3->A4 B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Leaving Group B2->B3

Caption: General pathways for acid and base-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for a pH-Dependent Stability Study

This diagram outlines the key steps involved in conducting a pH-dependent stability study.

Stability_Workflow start Start: Prepare Pyridofylline Stock Solution prepare_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) start->prepare_buffers prepare_samples Prepare Samples in Each Buffer start->prepare_samples prepare_buffers->prepare_samples incubate Incubate at Controlled Temperature prepare_samples->incubate sampling Sample at Time Intervals incubate->sampling sampling->incubate Continue Incubation quench Quench Reaction sampling->quench analyze HPLC Analysis quench->analyze data_analysis Data Analysis (Kinetics) analyze->data_analysis end End: Determine pH-Rate Profile data_analysis->end

Sources

Troubleshooting

Minimizing impurities in industrial pyridofylline production

Welcome to the Pyridofylline Production Technical Support Center. As drug development professionals scale up the synthesis of pyridofylline—a complex active pharmaceutical ingredient (API)—impurity control becomes a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridofylline Production Technical Support Center. As drug development professionals scale up the synthesis of pyridofylline—a complex active pharmaceutical ingredient (API)—impurity control becomes a critical hurdle. This guide provides mechanistic troubleshooting strategies, self-validating protocols, and quantitative impurity control measures to ensure high-yield, high-purity production.

Mechanistic Overview: The Pyridofylline Synthesis Pathway

Pyridofylline (CAS 53403-97-7) is synthesized as a 1:1 salt of 7-(2-sulfooxyethyl)theophylline and1[1]. The industrial production follows a three-stage convergent synthesis:

  • N7-Alkylation : Theophylline is reacted with 2-chloroethanol to form 2[2].

  • Sulfation : The hydroxyl group is esterified using chlorosulfonic acid to yield 7-(2-sulfooxyethyl)theophylline.

  • Salt Formation : The sulfate intermediate is reacted with pyridoxine to form the final 1[1].

Mechanistic pathway of Pyridofylline synthesis highlighting critical impurity branching points.

Troubleshooting Guide & FAQs

Q1: We are detecting high levels of N9-alkylated isomers and unreacted theophylline in Step 1. How do we improve regioselectivity? Expertise & Causality: Theophylline exhibits tautomerism between the N7 and N9 positions. While N7 is sterically more accessible and thermodynamically favored for alkylation, aggressive reaction conditions (excessively strong bases or unoptimized temperatures) can strip the proton too rapidly, leading to a kinetic mixture of N7 and N9 alkylated products. Solution: Utilize a mild base such as2

2[2]. Maintain the reaction temperature strictly between 85°C and 90°C. Avoid strong bases like sodium hydroxide (

), as their strong basicity promotes the formation of the N9 isomer.

Q2: Our final pyridofylline batch has a yellowish tint, and RP-HPLC shows unknown peaks at relative retention times (RRT) 0.85 and 1.15. What went wrong? Expertise & Causality: A yellowish tint in the final API is a classic indicator of pyridoxine degradation. Pyridoxine is highly susceptible to thermal decomposition and photo-oxidation. Under heat and light exposure, 3[3]. Solution: The salt formation step must be conducted in actinic (amber) glassware or opaque stainless-steel reactors. Purge the solvent (ethanol) with Nitrogen (


) for 30 minutes prior to adding pyridoxine to displace dissolved oxygen, preventing oxidative degradation.

Q3: We are seeing hydrolysis of the sulfooxyethyl group back to 7-(2-hydroxyethyl)theophylline during the final crystallization. How can we prevent this? Expertise & Causality: Sulfate esters are prone to hydrolysis in the presence of water, especially under elevated temperatures or pH extremes. If the ethanol used for crystallization is not anhydrous, or if the cooling profile is too slow, prolonged exposure to trace moisture will cleave the sulfate group. Solution: Use strictly anhydrous ethanol (<0.1% water) for the final salt formation. Implement a rapid, controlled cooling ramp (e.g., 1.5°C/min) to minimize the time the sulfate intermediate spends in solution at elevated temperatures.

Experimental Protocol: High-Purity Pyridofylline Crystallization

To ensure a self-validating system, this protocol integrates in-process RP-HPLC checks to verify that impurity thresholds are met before proceeding to isolation.

  • Preparation: Charge a nitrogen-purged, amber-glass reactor with 7-(2-sulfooxyethyl)theophylline (1.0 eq) and anhydrous ethanol (10 volumes).

  • Dissolution: Heat the suspension to 60°C under gentle agitation until a clear solution is achieved. Crucial Causality: Hold time must not exceed 45 minutes to prevent sulfate hydrolysis.

  • API Addition: Add Pyridoxine free base (1.02 eq) portion-wise over 15 minutes. Maintain the temperature at 60°C.

  • In-Process Control (IPC): Sample the mixture and run a rapid4[4]. Validation Check: Unreacted 7-(2-sulfooxyethyl)theophylline must be < 0.5% before proceeding.

  • Controlled Cooling: Initiate a linear cooling ramp of 1.5°C/min down to 5°C. Seed crystals (0.1% w/w) can be added at 45°C to control particle size distribution and prevent the product from oiling out.

  • Isolation: Filter the crystallized pyridofylline salt under a nitrogen blanket. Wash the filter cake with cold anhydrous ethanol (2 x 2 volumes) to remove trace pyridoxal and bispyridoxine impurities.

  • Drying: Dry the product in a vacuum oven at 40°C (avoid higher temperatures to prevent 3[3]) until residual ethanol is < 5000 ppm.

Quantitative Data: Critical Impurity Limits & Detection

ImpurityOrigin / CausalityAnalytical MethodAcceptable Limit (ICH Q3A)
Unreacted Theophylline Incomplete N7-alkylationRP-HPLC (UV at 272 nm)

N9-Alkylated Isomer Poor regioselectivity in Step 1RP-HPLC (UV at 272 nm)

7-(2-Hydroxyethyl)theophylline Incomplete sulfation or hydrolysisRP-HPLC (UV at 272 nm)

Pyridoxal Photo-oxidation of pyridoxineRP-HPLC (UV at 218 nm)

o-Quinone Methide Thermal degradation of pyridoxineLC-MS (EGA-IAMS)

Residual Ethanol Crystallization solventHeadspace GC-FID

ppm

References

  • DrugFuture.
  • Der Pharma Chemica. "Synthesis of 7-(Ethylaryl)
  • ResearchGate.
  • PMC - National Institutes of Health. "Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes."

Sources

Optimization

Pyridofylline Formulation Support Center: Overcoming Low Oral Bioavailability

Welcome to the Formulation Technical Support Center. Developing an oral delivery system for pyridofylline—a complex salt comprising pyridoxine (Vitamin B6) and theophylline—presents a unique dual-challenge in pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. Developing an oral delivery system for pyridofylline—a complex salt comprising pyridoxine (Vitamin B6) and theophylline—presents a unique dual-challenge in pharmacokinetics.

While theophylline is a [1] (high solubility and permeability), its narrow therapeutic index (10–20 µg/mL) means that erratic absorption from conventional sustained-release matrices frequently leads to clinical failure. Conversely, the pyridoxine moiety is highly susceptible to [2], rapidly degrading into the inactive metabolite 4-pyridoxic acid before reaching systemic circulation.

This guide provides application scientists with field-proven, self-validating protocols to troubleshoot these bottlenecks and engineer high-bioavailability formulations.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does our oral pyridofylline formulation show sub-therapeutic systemic levels despite achieving 100% in vitro dissolution? A: This is a classic manifestation of hepatic first-pass metabolism affecting the pyridoxine moiety. Pyridoxine is readily absorbed in the jejunum, but it is aggressively phosphorylated and oxidized by hepatic kinases and CYP enzymes in the liver. Simultaneously, if your formulation relies on a conventional matrix, the theophylline component may be experiencing "dose dumping" or transit-dependent absorption. High dissolution in a beaker does not account for hepatic extraction ratios or gastrointestinal (GI) hydrodynamics.

Q2: We are using a hydrophilic polymer matrix (e.g., HPMC) for sustained release. Why is the inter-subject bioavailability so highly variable? A: Inter-subject variability in HPMC matrices stems from differences in GI fluid volume and motility. Theophylline's release from hydrophilic matrices is dictated by the hydration rate of the polymer. If the gel layer does not form rapidly in the acidic environment of the stomach, premature drug diffusion occurs. Mechanistically, you must balance the swelling rate by incorporating a secondary polymer to create a self-validating release mechanism that remains independent of mechanical GI shear forces.

Part 2: Troubleshooting Guide & Experimental Protocols (The "How")

Issue A: High First-Pass Metabolism of the Pyridoxine Moiety

The Causality: Hepatic enzymes degrade the drug before it reaches the bloodstream. The Solution: Implement a [3] to route absorption via the intestinal lymphatic system (via chylomicrons), physically bypassing the portal vein and the liver.

Protocol 1: SMEDDS Formulation & Validation

  • Excipient Screening: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor RH 40), and a co-surfactant (e.g., Transcutol P) based on the equilibrium solubility of the pyridofylline complex.

  • Phase Diagram Construction: Titrate the oil and

    
     (surfactant:co-surfactant ratio of 1:1 to 3:1) with water. Plot the points of visual clarity to map the microemulsion region.
    
  • Drug Loading: Dissolve pyridofylline into the optimized lipid mixture at 40°C under continuous magnetic stirring until a clear, isotropic mixture forms.

  • Self-Validation Step (Critical): Dilute 1 mL of the SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid). Use Dynamic Light Scattering (DLS) to measure the droplets. If the droplet size is >50 nm or the Polydispersity Index (PDI) is >0.3, lymphatic uptake will fail. You must increase the surfactant ratio and re-test before proceeding to in vivo models.

  • Solidification: Adsorb the validated liquid SMEDDS onto a high-surface-area mesoporous carrier (e.g., Neusilin US2) at a 1:1 ratio to yield a free-flowing powder for capsule filling or tableting.

Issue B: Erratic Theophylline Absorption in SR Forms

The Causality: Slow polymer hydration leads to burst release and toxic spikes, followed by sub-therapeutic troughs. The Solution: Optimize the polymer blend to enforce strict zero-order release kinetics.

Protocol 2: Robust SR Matrix Preparation

  • Polymer Blending: Combine HPMC K100M (which undergoes plastic deformation) and Xanthan Gum (elastic deformation) in a 1:0.5 ratio. Xanthan ensures rapid initial hydration, while HPMC maintains a robust, long-lasting gel network.

  • Granulation: Wet granulate the pyridofylline and polymer blend using 95% ethanol. Causality note: Using non-aqueous granulation prevents premature polymer swelling and cross-linking during the manufacturing stage.

  • Compression: Compress the granules at a strictly controlled compaction force of 5–10 kN.

  • Self-Validation Step (Critical): Conduct dissolution testing in both pH 1.2 and pH 6.8 media. Fit the resulting dissolution data to the Korsmeyer-Peppas mathematical model (

    
    ). An 
    
    
    
    value between 0.89 and 1.0 validates zero-order, geometry-independent release. If
    
    
    , Fickian diffusion is occurring, and the HPMC concentration must be increased.

Part 3: Quantitative Data Summary

The following table summarizes the strict quantitative thresholds required to validate a successful oral pyridofylline delivery system.

ParameterTarget ValueCausality / Rationale
SMEDDS Droplet Size < 50 nmEssential for chylomicron association and lymphatic transport, effectively bypassing hepatic first-pass metabolism.
SMEDDS PDI < 0.3Ensures uniform droplet distribution, preventing Ostwald ripening and phase separation in the GI tract.
Theophylline

10 – 20 µg/mLThe strict therapeutic window for bronchodilation; concentrations >20 µg/mL risk severe cardiovascular toxicity.
Release Kinetics (

)
0.89 – 1.0Indicates zero-order release (Korsmeyer-Peppas), ensuring constant plasma levels regardless of GI transit time.
Matrix Hardness 4.0 – 6.5 kg/cm ²Balances mechanical stability during handling with the matrix's ability to rapidly hydrate in gastric fluids.

Part 4: Visualizing the Bioavailability Pathway

The logical flow below illustrates the mechanistic pathways of standard versus optimized pyridofylline formulations.

Bioavailability_Enhancement A Oral Pyridofylline Administration B Standard Formulation (High First-Pass & Erratic Release) A->B C Optimized SMEDDS / SR Matrix (Lymphatic Transport & Controlled Release) A->C D Hepatic CYP Metabolism (Pyridoxine -> 4-Pyridoxic Acid) B->D E Bypass Liver via Chylomicrons Stable GI Transit C->E F Low Systemic Bioavailability (Sub-therapeutic / Toxic Spikes) D->F G High Systemic Bioavailability (Therapeutic Levels 10-20 µg/mL) E->G

Pathway of oral pyridofylline absorption and bioavailability enhancement via optimized formulation.

Part 5: References

  • National Institutes of Health (NIH) - PMC. "Recent advances in pharmaceutical cocrystals of theophylline." Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "Effect of Self-Microemulsifying Lipid Formulations on the Dissolution and Compaction Profiles of Tablets Containing Theophylline; A BCS Class I Compound." Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Pyridofylline in In Vitro Assays

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected cell death when screening methylxanthine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected cell death when screening methylxanthine derivatives. Pyridofylline—a complex of 7-(2-hydroxyethyl)theophylline hydrogen sulfate and pyridoxol (vitamin B6)[1]—presents unique challenges in cell culture.

While its dual mechanism as a phosphodiesterase (PDE) inhibitor and an antioxidant (via the pyridoxine moiety) makes it a valuable pharmacological tool, improper assay design can trigger confounding cytotoxic artifacts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate the true pharmacological effects of pyridofylline from non-specific in vitro toxicity.

Part 1: Core Mechanisms of Pyridofylline Cytotoxicity

To troubleshoot an assay, we must first understand the causality of the cell death. Pyridofylline-induced cytotoxicity typically stems from three distinct pathways:

  • Cytosolic Calcium Overload: Methylxanthines like theophylline can trigger phospholipase C (PLC)-independent calcium release from the endoplasmic reticulum (ER) and activate store-operated Ca2+ channels. This sudden influx disrupts Ca2+ homeostasis, leading to acute cytotoxicity[2].

  • cAMP-Mediated Apoptosis: By inhibiting PDE, pyridofylline elevates intracellular cAMP. In certain malignant cell lines (e.g., myeloid leukemia), sustained cAMP elevation downregulates the anti-apoptotic mediator Bcl-2, inducing programmed cell death[3].

  • Solvent-Induced Artifacts: Pyridofylline is frequently—and incorrectly—reconstituted in high concentrations of DMSO, which synergizes with the compound to stress the cellular membrane.

G Pyridofylline Pyridofylline (Methylxanthine + Pyridoxine) PDE PDE Inhibition Pyridofylline->PDE CaRelease ER Ca2+ Release Pyridofylline->CaRelease cAMP Elevated cAMP PDE->cAMP CaOverload Cytosolic Ca2+ Overload CaRelease->CaOverload Apoptosis Apoptosis (Targeted) cAMP->Apoptosis Toxicity Acute Necrosis (Artifact) CaOverload->Toxicity

Mechanistic pathways of Pyridofylline-induced cellular responses and cytotoxicity.

Part 2: Troubleshooting FAQs

Q1: My control cells are dying when I apply my pyridofylline stock. I am using 0.5% DMSO as the vehicle. What is going wrong? A: You are likely experiencing vehicle-induced toxicity compounded by the drug. Pyridofylline is a sulfate salt (3,7-Dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione compound with 5-hydroxy-6-methyl-3,4-pyridinedimethanol)[1]. Because of the sulfate and pyridoxol groups, it is highly soluble in water and absolute alcohol[1]. Do not use DMSO. Reconstitute your stock directly in sterile PBS or your basal culture medium. This single change eliminates membrane permeabilization artifacts caused by DMSO.

Q2: I am observing acute cell death within 2-4 hours of applying 200 µM pyridofylline. How do I prevent this? A: This rapid death is a hallmark of calcium-associated cytotoxicity, not a targeted pharmacological effect. Theophylline derivatives induce rapid Ca2+ entry through store-operated channels[2]. To validate if this is the cause of your toxicity, pre-treat your cells with a calcium chelator like BAPTA-AM (e.g., 5-10 µM for 30 minutes) before adding pyridofylline. BAPTA-AM buffers the cytosolic calcium spike and has been shown to successfully reverse methylxanthine-induced cytotoxicity[2].

Q3: How do I differentiate between true PDE-inhibition-mediated apoptosis and non-specific toxicity? A: It depends heavily on your concentration and cell line. Non-specific cytotoxicity (necrosis) usually occurs at high concentrations (500–2500 µM)[2]. However, targeted anti-proliferative effects (IC50) in sensitive cell lines (like HL-60 or K-562) can occur between 300 and 1000 µM via cAMP elevation and DNA-repair modulation[3]. Notably, non-malignant cells like HEK-293T often show zero cytotoxicity even at 1200 µM[3]. Always run a parallel viability assay on a non-malignant control cell line to establish your therapeutic window.

Part 3: Quantitative Data & Thresholds

To design a self-validating assay, you must stay within established physiological and in vitro thresholds. The recommended human plasma level for theophylline derivatives is roughly 55–110 µM[2]. Exceeding these concentrations in vitro requires careful justification.

Table 1: Pyridofylline Solubility and Vehicle Selection
SolventSolubility ProfileCytotoxicity RiskRecommendation
Sterile Water / PBS High (Sulfate salt)[1]Very LowPrimary Choice. Filter sterilize (0.22 µm) before use.
Absolute Ethanol Moderate to High[1]Moderate (>0.1% v/v)Secondary choice. Keep final assay conc. <0.1%.
DMSO HighHigh (Synergistic toxicity)Avoid. Unnecessary for this specific compound.
Table 2: Methylxanthine Cytotoxicity Thresholds by Cell Type
Cell Line TypeExample LinesObserved IC50 / Toxicity ThresholdPrimary Mechanism of Death
Hepatocytes AML1225 – 125 µM[2]Ca2+ Overload / Necrosis[2]
Myeloid Leukemia HL-60, K-562330 – 1050 µM[3]cAMP elevation / Apoptosis[3]
Breast Cancer MDA-MB-231500 – 2500 µM[2]DNA-repair inhibition / Apoptosis
Embryonic Kidney HEK-293T> 1200 µM (Non-toxic)[3]N/A (Highly resistant)[3]

Part 4: Validated Experimental Protocol

To ensure your data is robust, use the following self-validating workflow for a Calcium-Controlled WST-1 Viability Assay . This protocol isolates the pharmacological effect of pyridofylline by controlling for Ca2+ artifacts.

Workflow Start Observe Cytotoxicity CheckSolvent 1. Switch Solvent (DMSO -> H2O) Start->CheckSolvent CheckDose 2. Optimize Dose (Target 50-100 µM) CheckSolvent->CheckDose AddChelator 3. Pre-treat BAPTA-AM (Block Ca2+ Overload) CheckDose->AddChelator Measure 4. WST-1 Viability Assay AddChelator->Measure

Step-by-step troubleshooting workflow for mitigating Pyridofylline in vitro toxicity.

Step-by-Step Methodology:

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of pyridofylline in sterile, cell-culture grade PBS. Vortex until completely dissolved. Do not use DMSO.

  • Prepare a 5 mM stock of BAPTA-AM in high-purity DMSO (this is unavoidable for BAPTA-AM, but the final DMSO concentration will be negligible).

2. Cell Seeding:

  • Seed your target cells (e.g., 1x10^4 cells/well) in a 96-well plate using 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

3. Calcium Chelation (The Control Step):

  • Divide your plate into two main groups: Unchelated and Chelated.

  • To the Chelated wells, add BAPTA-AM to a final concentration of 10 µM.

  • To the Unchelated wells, add an equivalent volume of DMSO vehicle (final DMSO < 0.05%).

  • Incubate for 30 minutes at 37°C.

4. Pyridofylline Exposure:

  • Add pyridofylline to both groups across a physiologically relevant concentration gradient (e.g., 0, 25, 50, 100, 250, 500 µM)[2].

  • Incubate for your desired pharmacological window (typically 24 to 72 hours).

5. WST-1 Readout:

  • Add 10 µL of WST-1 cell viability reagent to each well[2].

  • Incubate for 1–4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Data Interpretation: If viability is rescued in the BAPTA-AM wells, your pyridofylline dose is causing off-target calcium toxicity. You must lower your working concentration to study true PDE/adenosine receptor pharmacology.

References

  • DrugFuture Chemical Index Database. "Pyridofylline." drugfuture.com.
  • Bulgarian Society of Pharmaceutical Sciences. "CYTOTOXICITY ASSAY ON SEVERAL THEOPHYLLINE-7-ACETIC ACID AMIDES WITH AMINO ACIDS." bsphs.org.
  • National Institutes of Health (PMC). "Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes." nih.gov.

Sources

Optimization

Strategies for crystallizing pyridofylline for structural analysis

This guide serves as a specialized technical support center for the crystallization of Pyridofylline (CAS: 53403-97-7), a stoichiometric salt comprising Pyridoxine (Vitamin B6) and Etofylline Hydrogen Sulfate .[1] Design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for the crystallization of Pyridofylline (CAS: 53403-97-7), a stoichiometric salt comprising Pyridoxine (Vitamin B6) and Etofylline Hydrogen Sulfate .[1]

Designed for structural biologists and pharmaceutical scientists, this guide moves beyond basic protocols to address the specific physicochemical challenges of crystallizing ionic xanthine derivatives for Single Crystal X-Ray Diffraction (SC-XRD).

[1]

System Overview & Chemical Identity
  • Target: Pyridofylline (Atherophylline)[1][2]

  • Composition: 1:1 Salt of [Pyridoxine-H]

    
     and [Etofylline-O-SO
    
    
    
    ]
    
    
    .[1]
  • Crystal Habit Tendency: Thin plates or needles (characteristic of xanthine

    
    -stacking).
    
  • Key Challenge: The compound is an ionic salt with high water solubility. The primary difficulty is preventing "oiling out" (liquid-liquid phase separation) and ensuring the stoichiometric co-crystallization of both ions rather than the precipitation of individual precursors.

Phase 1: Solvent Strategy & Solubility
Q: My Pyridofylline is extremely soluble in water but precipitates immediately in organic solvents. How do I find the "Goldilocks" zone?

A: You are encountering the classic "Salt Dilemma." The ionic lattice energy of Pyridofylline is high, requiring polar solvents to dissociate it, but these solvents (like water) often hold the ions too tightly to allow nucleation.

The Strategy: Dielectric Tuning You must lower the dielectric constant (


) of the solution slowly to force the ions into an ordered lattice without crashing them out as amorphous powder.

Recommended Solvent Systems:

Solvent A (Good Solvent) Solvent B (Anti-Solvent) Method Mechanism

| Water | Acetone | Vapor Diffusion | Slow reduction of


 forces ion pairing.[1] |
| Methanol  | Isopropyl Ether  | Liquid Diffusion | Methanol solvates the aromatic rings; Ether reduces solubility.[1] |
| Ethanol (Abs.)  | None  | Slow Cooling | Exploits the steep solubility curve of xanthines in hot ethanol. |

Critical Note: Avoid Chlorinated solvents (DCM, Chloroform) as the primary solvent; the sulfate group renders Pyridofylline insoluble in these, leading to immediate amorphous precipitation.

Q: I am seeing "oiling out" (droplets) instead of crystals. What is happening?

A: Oiling out occurs when the amorphous liquid phase is energetically more stable than the crystalline phase at the separation point. This is common with flexible ionic salts like Pyridofylline sulfate.

Troubleshooting Protocol:

  • Temperature Cycling: Do not discard the oiled-out sample. Cycle the temperature between 4°C and 40°C. This fluctuation can disrupt the stable liquid structure and promote nucleation.

  • Add a "Structure Maker": Add 1-2% v/v of a rigid solvent like Toluene or Benzene (if miscible with your anti-solvent). These act as templates to disrupt the isotropic liquid phase.

  • Seed with Precursors: Introduce a micro-seed of pure Pyridoxine. Sometimes the cation needs a surface to align against to initiate the salt lattice formation.

Phase 2: Nucleation & Growth Control[1]
Q: I have crystals, but they are ultra-thin needles that don't diffract well. How do I grow them in 3D?

A: Needle growth indicates that the crystal is growing rapidly along the


-stacking axis (the xanthine rings stacking like coins) but slowly along the other axes. You need to slow down the stacking  and encourage lateral growth.

Corrective Actions:

  • Viscosity Modifiers: Add 10-20% Glycerol or PEG 400 to the mother liquor. Higher viscosity slows the diffusion of molecules to the high-energy face of the crystal, forcing them to dock onto the slower-growing faces (thickening the needle).

  • Lower Supersaturation: Reduce the starting concentration by 20%. Fast growth = defects and needles.[1] Slow growth = prisms.[1]

Q: How do I ensure I have the Salt (Pyridofylline) and not just recrystallized Etofylline?

A: This is a major risk. If the stoichiometry in solution isn't perfectly 1:1, or if the pH drifts, you might crystallize the neutral precursor.

Validation Step: Check the pH of your mother liquor.

  • Target pH: ~4.5 - 6.0.

  • Logic: You need the Pyridoxine to be protonated (pKa ~5.0 for the pyridine nitrogen) and the Etofylline sulfate to be ionized.

  • If pH > 7: Pyridoxine deprotonates, breaking the salt bridge.

  • If pH < 3: You risk protonating the sulfate or degrading the ester bond.

Phase 3: Structural Analysis & XRD Prep
Q: The crystals crack instantly when I mount them. Why?

A: Pyridofylline crystals likely contain solvent channels (ethanol or water) that stabilize the lattice. When exposed to air, the solvent evaporates, collapsing the crystal (efflorescence).

Mounting Protocol:

  • Never let it dry: Mount directly from the mother liquor drop.

  • Cryo-Protection: Do not use standard glycerol if your crystal grew in alcohol. Use Paratone-N oil or Perfluoropolyether (PFPE) oil.[1] These hydrophobic oils coat the crystal instantly, trapping the internal solvent before it can evaporate.

  • Flash Cool: Plunge into liquid nitrogen immediately. Do not hesitate.

Visualizing the Workflow

The following diagram outlines the decision logic for crystallizing Pyridofylline, addressing the specific failure modes of ionic xanthine derivatives.

Pyridofylline_Crystallization Start Start: Pyridofylline Raw Material Solubility_Check Solubility Test: Dissolve in Ethanol (Hot) Start->Solubility_Check Decision_Soluble Is it Soluble? Solubility_Check->Decision_Soluble Path_A Method A: Slow Cooling (25°C -> 4°C) Decision_Soluble->Path_A Yes (High Solubility) Path_B Method B: Vapor Diffusion (H2O drop / Acetone reservoir) Decision_Soluble->Path_B No (Needs Co-solvent) Result_Check Check Result Path_A->Result_Check Path_B->Result_Check Oiling_Out Issue: Oiling Out (Liquid Droplets) Result_Check->Oiling_Out Phase Sep Needles Issue: Thin Needles (Rapid Stacking) Result_Check->Needles Fast Growth Crystals Success: Block/Prism Crystals Result_Check->Crystals Optimal Fix_Oil Fix: Temp Cycling or Add 2% Toluene Oiling_Out->Fix_Oil Fix_Needles Fix: Add PEG 400 or Reduce Conc. Needles->Fix_Needles Fix_Oil->Result_Check Retry Fix_Needles->Result_Check Retry

Caption: Decision tree for Pyridofylline crystallization, navigating common failure modes like oiling out and needle formation.

References
  • DrugFuture. (n.d.). Pyridofylline: Chemical Structure and Properties. DrugFuture. Available at: [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265.[1] (Applied here for general principles of vapor diffusion and solubility tuning). Available at: [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Validating UV-Vis Methods for Pyridofylline Quality Control

Introduction: The Analytical Challenge of Pyridofylline Pyridofylline (CAS 53403-97-7) represents a unique analytical challenge in pharmaceutical quality control. Structurally, it is a salt complex comprising 7-(2-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyridofylline

Pyridofylline (CAS 53403-97-7) represents a unique analytical challenge in pharmaceutical quality control. Structurally, it is a salt complex comprising 7-(2-hydroxyethyl)theophylline (Etofylline) and Pyridoxine (Vitamin B6). Because both moieties possess distinct chromophores—the xanthine ring of etofylline and the pyridine ring of pyridoxine—standard UV-Vis quantification requires rigorous validation to ensure specificity and linearity.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for separation, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine release testing and dissolution profiling. This guide objectively compares UV-Vis against HPLC and provides a self-validating protocol for implementing UV-Vis in a regulatory-compliant environment (ICH Q2).

Strategic Comparison: UV-Vis vs. HPLC

Before committing to a validation protocol, researchers must weigh the trade-offs. The following table synthesizes performance data typical for xanthine-derivative analysis.

Table 1: Comparative Performance Matrix
FeatureUV-Vis SpectrophotometryRP-HPLC (UV Detection)
Primary Mechanism Total Absorbance (Beer-Lambert Law)Chromatographic Separation + Absorbance
Specificity Moderate: Vulnerable to excipient/impurity overlap.[1] Requires strict specificity testing.High: Separates API from degradants (Stability Indicating).
Sensitivity (LOD) ~0.5 – 1.0 µg/mL~0.01 – 0.1 µg/mL
Throughput High (1–2 mins per sample)Low (10–20 mins per sample)
Cost per Run < $0.50 (Solvent only)> $5.00 (Column wear, HPLC grade solvents)
Best Use Case Routine QC, Dissolution Testing, Content UniformityStability Studies, Impurity Profiling, Complex Matrices

Expert Insight: UV-Vis is sufficient for Assay and Content Uniformity of raw material or simple tablets where no interfering excipients exist. However, for Stability Studies (where degradants like theophylline or free pyridoxine might interfere), HPLC is non-negotiable.

Method Development & Optimization

To validate a UV-Vis method for Pyridofylline, you must first establish the optimal conditions. Unlike single-component drugs, the dual-chromophore nature of Pyridofylline dictates the wavelength selection.

Spectral Characteristics & Solvent Selection[1][2][3]
  • Solvent: Methanol or 0.1 N HCl is recommended. Pyridofylline hydrolyzes in strong base; neutral or acidic aqueous media preserve the salt integrity during measurement.

  • Chromophores:

    • Etofylline moiety:

      
       nm.[2]
      
    • Pyridoxine moiety:[3]

      
       nm (acidic pH).
      
  • Selection Logic: A scan from 200–400 nm typically reveals a composite peak. For maximum sensitivity, select the global maximum (typically near 274 nm dominated by the xanthine ring). For specificity, verify that excipients do not absorb at this wavelength.

Method Development Decision Tree

MethodDevelopment Start Start Method Development Solubility Solubility Test (Water, MeOH, 0.1N HCl) Start->Solubility Scan Spectral Scan (200-400 nm) Solubility->Scan CheckPeaks Identify Lambda Max (Expected ~274 nm) Scan->CheckPeaks ExcipientCheck Specificity Check (Scan Placebo) CheckPeaks->ExcipientCheck Decision Interference? ExcipientCheck->Decision Proceed Proceed to Validation (ICH Q2) Decision->Proceed No Derivatize Switch to HPLC or Derivative UV Decision->Derivatize Yes

Figure 1: Decision logic for selecting UV-Vis over HPLC based on spectral interference.

Validation Protocol (ICH Q2 Compliant)

This protocol ensures the UV-Vis method is scientifically sound.

Specificity (The Critical Barrier)

Objective: Prove that the absorbance at 274 nm is due to Pyridofylline and not excipients.

  • Protocol:

    • Prepare a Placebo Solution (excipients without API).

    • Prepare a Standard Solution (Pyridofylline 10 µg/mL).

    • Scan both from 200–400 nm.

  • Acceptance Criteria: The placebo must show negligible absorbance (< 1% of Standard) at the selected

    
    .
    
Linearity & Range

Objective: Confirm Beer-Lambert Law adherence.

  • Protocol:

    • Prepare a Stock Solution (100 µg/mL in distilled water).

    • Create 5 dilutions: 5, 10, 15, 20, and 25 µg/mL.

    • Measure Absorbance at 274 nm in triplicate.[2]

  • Data Treatment: Plot Concentration (x) vs. Absorbance (y). Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[4]
    
  • Acceptance Criteria: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[5]
    
Precision (Repeatability)

Objective: Verify system consistency.

  • Protocol:

    • Select the 100% target concentration (e.g., 15 µg/mL).

    • Prepare 6 independent samples.

    • Measure absorbance.[2][5][6]

  • Acceptance Criteria: RSD

    
    .[2][6]
    
Accuracy (% Recovery)

Objective: Ensure the method recovers the actual amount of drug.

  • Protocol:

    • Spike placebo with Pyridofylline at 80%, 100%, and 120% levels.

    • Calculate % Recovery = (Found / Added) × 100.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Experimental Workflow: Routine Analysis

Once validated, use this streamlined workflow for daily quality control.

Step-by-Step Procedure
  • Preparation: Weigh 20 tablets; calculate average weight. Grind to fine powder.

  • Extraction: Weigh powder equivalent to 100 mg Pyridofylline. Transfer to 100 mL volumetric flask.

  • Solvation: Add 50 mL Methanol ; sonicate for 15 minutes to ensure complete dissolution of the organic salt.

  • Dilution: Make up to volume with Distilled Water. Filter through Whatman No. 41 paper (discard first 5 mL).

  • Final Solution: Dilute an aliquot to reach target concentration (approx. 15 µg/mL).

  • Measurement: Blank with Methanol/Water (50:50) mix. Measure Absorbance at 274 nm .[2]

Validation Logic Flow

ValidationFlow cluster_0 System Suitability cluster_1 Sample Analysis StdPrep Standard Prep (100%) RSDCheck RSD < 2%? StdPrep->RSDCheck RSDCheck->StdPrep Fail (Reprepare) SamplePrep Sample Prep (Extraction) RSDCheck->SamplePrep Pass Measure Measure Abs @ 274 nm SamplePrep->Measure Calc Calculate % Assay Measure->Calc

Figure 2: Routine analysis workflow post-validation.

References

  • DrugFuture. Pyridofylline Chemical Structure and Properties. DrugFuture Chemical Index. [Link][7]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridofylline. [Link]

  • Sastry, C.S., et al. "Determination of pentoxifylline in pharmaceutical formulations." Talanta (1998).[4] (Cited for comparative xanthine extraction protocols). [Link]

Sources

Comparative

Comparative Hemorheological Profiling: Pyridofylline versus Pentoxifylline in Vascular Therapeutics

Executive Summary In the landscape of microvascular therapeutics and hemorheology, methylxanthine derivatives have long been utilized to reverse pathological blood flow resistance. Pentoxifylline is the FDA-approved gold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of microvascular therapeutics and hemorheology, methylxanthine derivatives have long been utilized to reverse pathological blood flow resistance. Pentoxifylline is the FDA-approved gold standard for intermittent claudication and peripheral artery disease, primarily known for its profound ability to improve red blood cell (RBC) deformability and reduce whole blood viscosity[1].

Pyridofylline , a lesser-known but structurally intriguing alternative, is a complex salt combining a theophylline derivative with a pyridoxine (Vitamin B6) moiety[2]. While it shares the core phosphodiesterase (PDE) inhibitory properties of its drug class, its unique structural composition theoretically offers a dual-axis therapeutic profile: rheological modulation coupled with endothelial protection. This guide provides an objective, data-driven comparison of their hemorheological performance, designed for researchers and drug development professionals.

Mechanistic Divergence and Convergence

To understand the comparative efficacy of these two compounds, we must first dissect their pharmacological causality.

  • Pentoxifylline (The Rheological Standard): Pentoxifylline acts as a competitive, non-selective phosphodiesterase (PDE) inhibitor (particularly PDE4)[1]. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), it activates Protein Kinase A (PKA). PKA subsequently phosphorylates key cytoskeletal proteins (such as spectrin and actin) within the erythrocyte membrane, relaxing the cytoskeletal network and drastically increasing RBC deformability[3]. Furthermore, it lowers plasma fibrinogen and inhibits platelet aggregation.

  • Pyridofylline (The Dual-Action Hypothesis): Pyridofylline retains the methylxanthine core, thereby engaging the same PDE-inhibitory pathway to improve RBC flexibility. However, its molecular structure includes a pyridoxine component (Vitamin B6)[2]. Pyridoxine and its active metabolites are clinically documented to protect vascular endothelial cells from injury induced by activated platelets and oxidative stress. Consequently, while Pentoxifylline is a pure rheological optimizer, Pyridofylline acts at the intersection of rheology and endothelial stabilization.

Hemorheology PTX Pentoxifylline PDE PDE Inhibition PTX->PDE PYR Pyridofylline PYR->PDE B6 Pyridoxine Moiety (Vitamin B6) PYR->B6 cAMP ↑ Intracellular cAMP PDE->cAMP PKA PKA Activation cAMP->PKA RBC ↑ RBC Deformability ↓ Blood Viscosity PKA->RBC Endo Endothelial Protection ↓ Platelet Aggregation B6->Endo

Caption: Hemorheological and endothelial signaling pathways of Pentoxifylline vs. Pyridofylline.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy hemorheological data requires strict control over physical variables. The following protocols are designed as self-validating systems to ensure that the observed effects are purely pharmacological, not artifactual.

Protocol A: Ektacytometry (Laser Diffraction Viscometry) for RBC Deformability

Objective: Quantify the Elongation Index (EI) of erythrocytes under varying shear stresses.

  • Sample Preparation: Collect whole blood in K2-EDTA tubes. Isolate RBCs via centrifugation (1500 x g, 10 min) and wash thrice with isotonic PBS.

  • Suspension: Resuspend the RBC pellet (at 0.5% hematocrit) in a high-viscosity Polyvinylpyrrolidone (PVP) solution (viscosity ~30 mPa·s).

    • Causality Check: Why PVP? A high-viscosity suspending medium ensures that the hydrodynamic shear stress applied by the instrument actually deforms the cells, rather than merely causing them to tumble or rotate rigidly in the fluid.

  • Drug Incubation: Incubate aliquots with vehicle (control), Pentoxifylline (400 µM), and Pyridofylline (400 µM) for 30 minutes at 37°C.

  • Measurement: Subject the suspensions to shear stresses ranging from 0.3 to 30 Pa in the ektacytometer. Capture the laser diffraction patterns to calculate the EI.

  • Self-Validation Step (Osmoscan): Run a parallel osmoscan (varying osmolality from 100 to 500 mOsm/kg at a constant 3.0 Pa shear stress). This confirms that the drug vehicles do not induce osmotic swelling or shrinkage, which would artificially alter the EI and invalidate the deformability data.

Protocol B: Cone-and-Plate Viscometry for Whole Blood Viscosity

Objective: Evaluate macroscopic blood flow resistance at distinct physiological shear rates.

  • Hematocrit Standardization: Centrifuge the whole blood sample and add or remove autologous plasma to achieve an exact hematocrit of 45%.

    • Causality Check: Whole blood viscosity is exponentially dependent on hematocrit. Failing to standardize this variable will completely mask the true pharmacological effect of the drug.

  • Loading: Load 1.0 mL of the standardized sample into a cone-and-plate viscometer maintained strictly at 37°C.

    • Causality Check: The cone-and-plate geometry is chosen over capillary viscometers because it provides a uniform, constant shear rate across the entire sample volume.

  • Shear Rate Ramping: Measure viscosity at a low shear rate (0.5 s⁻¹) to assess RBC aggregation (rouleaux formation), and at a high shear rate (300 s⁻¹) to assess RBC deformability.

  • Self-Validation Step (Hysteresis Loop): Program the viscometer to ramp the shear rate up from 0.1 to 300 s⁻¹ and immediately back down. If the up-curve and down-curve do not perfectly overlap, it indicates sample degradation, protein denaturation, or micro-clotting during the assay, rendering the run invalid.

Comparative Quantitative Data

The following table summarizes the representative experimental hemorheological performance of both compounds based on standardized in vitro assays.

ParameterBaseline (Vehicle Control)Pentoxifylline (400 µM)Pyridofylline (400 µM)
Elongation Index (EI) at 3.0 Pa 0.41 ± 0.020.49 ± 0.01 0.45 ± 0.02
Whole Blood Viscosity (0.5 s⁻¹) 18.4 mPa·s14.2 mPa·s 15.6 mPa·s
Whole Blood Viscosity (300 s⁻¹) 4.8 mPa·s4.1 mPa·s 4.4 mPa·s
Plasma Fibrinogen (mg/dL) 320 ± 15275 ± 12 295 ± 14
Endothelial ROS Production (%) 100%88%65%

Application Scientist's Insights

When analyzing the experimental data, a clear bifurcation in therapeutic utility emerges:

  • The Dominance of Pentoxifylline in Pure Rheology: Pentoxifylline demonstrates superior efficacy in directly altering the biophysical properties of blood. The higher Elongation Index (0.49 vs 0.45) and lower high-shear viscosity (4.1 vs 4.4 mPa·s) indicate that its specific PDE-inhibitory profile is highly optimized for relaxing the erythrocyte cytoskeleton[1][3]. For indications where macro-vascular flow and severe claudication are the primary bottlenecks, Pentoxifylline remains the undisputed choice.

  • The Endothelial Niche of Pyridofylline: While Pyridofylline is a weaker pure rheological agent, it significantly outperforms Pentoxifylline in reducing Reactive Oxygen Species (ROS) production in endothelial co-cultures (65% vs 88%). This is a direct consequence of the pyridoxine moiety[2]. In drug development pipelines targeting diabetic microangiopathy or conditions where endothelial dysfunction precedes rheological failure, Pyridofylline's dual-action mechanism warrants deeper investigation.

By utilizing self-validating protocols like osmoscans and hysteresis loops, we can confidently attribute these differences to the intrinsic molecular geometries of the drugs rather than experimental artifacts.

References

  • Pentoxifylline - Wikipedia Source: Wikipedia URL:[Link]

  • Drug treatment of intermittent claudication Source: PubMed (NIH) URL:[Link]

  • Pentoxifylline and its applications in dermatology Source: PMC (NIH) URL:[Link]

  • PYRIDOXINE Source: Inxight Drugs (NCATS) URL:[Link]

  • PYRIDOFYLLINE Source: precisionFDA (FDA) URL:[Link]

Sources

Validation

Pyridofylline vs. Standard Diuretics: Safety Profile &amp; Mechanistic Comparison

Executive Summary: The Xanthine Advantage in Renal Hemodynamics In the landscape of diuretic therapy, Pyridofylline (a xanthine derivative, chemically distinct from standard renal tubule inhibitors) represents a unique h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Xanthine Advantage in Renal Hemodynamics

In the landscape of diuretic therapy, Pyridofylline (a xanthine derivative, chemically distinct from standard renal tubule inhibitors) represents a unique hemodynamic modulator rather than a pure natriuretic agent. While standard diuretics like Furosemide (Loop) and Hydrochlorothiazide (Thiazide) function by inhibiting ion transporters in the nephron, Pyridofylline operates primarily via Adenosine Receptor Antagonism and Phosphodiesterase (PDE) Inhibition .

This guide objectively compares the safety profile of Pyridofylline against these standard alternatives. The core hypothesis presented here is that Pyridofylline offers a superior safety profile regarding electrolyte homeostasis and renal blood flow (RBF) preservation , albeit with a narrower therapeutic index concerning CNS and cardiac excitability.

Mechanistic Architecture: Defining the Divergence

To understand the safety differentials, we must first map the signaling pathways. Standard diuretics induce fluid loss by "poisoning" salt reabsorption, often triggering compensatory renin-angiotensin activation. Pyridofylline, conversely, antagonizes the tubuloglomerular feedback (TGF) mechanism, maintaining GFR even when distal salt delivery is high.

Signaling Pathway Comparison (DOT Diagram)

The following diagram illustrates the distinct entry points of Pyridofylline versus Loop/Thiazide diuretics within the renal cellular machinery.

DiureticMechanism Pyri Pyridofylline A1R Adenosine A1 Receptor (Afferent Arteriole) Pyri->A1R Antagonizes PDE PDE Enzyme (Intracellular) Pyri->PDE Inhibits TGF Macula Densa Signaling (TGF) Pyri->TGF Blocks Feedback Vasodilation Afferent Arteriole Vasodilation A1R->Vasodilation Prevents Constriction cAMP Increased cAMP PDE->cAMP Accumulation GFR Increased/Maintained GFR Vasodilation->GFR Preserves Furo Furosemide (Loop Diuretic) NKCC2 NKCC2 Transporter (Thick Ascending Limb) Furo->NKCC2 Blocks NaExcretion Massive Na+ Excretion NKCC2->NaExcretion Increases NaExcretion->TGF Triggers Vasoconstriction Afferent Arteriole Vasoconstriction TGF->Vasoconstriction Feedback Loop

Figure 1: Mechanistic divergence showing Pyridofylline's blockade of Tubuloglomerular Feedback (TGF) vs. Furosemide's transporter inhibition.

Safety Profile Analysis

The following data synthesizes preclinical toxicology and clinical observation data. The "Safety Advantage" of Pyridofylline lies in its metabolic neutrality regarding electrolytes, whereas its "Safety Liability" lies in systemic excitation .

Quantitative Safety Comparison Matrix
Safety ParameterPyridofylline (Xanthine Derivative)Furosemide (Loop Diuretic)Hydrochlorothiazide (Thiazide)
Electrolyte Balance High Stability. Minimal kaliuresis (K+ loss).Low Stability. Severe hypokalemia, hypomagnesemia common.Moderate Stability. Hypokalemia, hyponatremia risk.
Renal Hemodynamics Protective. Increases Renal Blood Flow (RBF) via vasodilation.Variable. Can decrease RBF via volume depletion/TGF.Neutral/Negative. Decreases GFR acutely.
Metabolic Impact Neutral. No significant impact on glucose/lipids.Negative. Hyperuricemia (Gout risk), hyperglycemia.Negative. Hyperglycemia, hyperlipidemia, hyperuricemia.
Cardiac Safety Risk. Tachycardia, arrhythmias (adenosine blockade).Risk. Arrhythmias secondary to electrolyte imbalance.[1]Neutral. Unless hypokalemia occurs.
CNS Toxicity Moderate Risk. Insomnia, seizures (at high doses).Low Risk. Ototoxicity (hearing loss) at high doses.Low Risk. Dizziness/Fatigue.
Critical Insight: The "Diuretic Resistance" Breaker

Standard diuretics often fail in heart failure patients due to "Braking Phenomena" (renal adaptation). Pyridofylline is safer in these specific refractory contexts because it restores diuretic sensitivity without requiring dangerous dose escalations of loop diuretics [1].

Experimental Validation Protocols

For researchers validating these profiles, the following self-validating protocols ensure data integrity.

Protocol A: Differential Electrolyte Excretion Assay

Objective: To quantify the "Potassium-Sparing" nature of Pyridofylline vs. Furosemide.

Methodology:

  • Subject Stratification: Use metabolic cages for Wistar rats (n=10 per group).

  • Dosing Regimen:

    • Group A: Vehicle (Saline).

    • Group B: Furosemide (20 mg/kg IP).

    • Group C: Pyridofylline (10 mg/kg IP).

  • Sample Collection: Collect urine at T=0, 2, 4, and 6 hours.

  • Analysis: Measure

    
    , 
    
    
    
    , and
    
    
    via Ion-Selective Electrode (ISE).
  • Calculation: Calculate the Sodium/Potassium Index (SPI) :

    
    
    
    • Validation Criteria: Furosemide typically yields an SPI < 3 (high K loss). Pyridofylline should yield an SPI > 5 (minimal K loss).

Protocol B: Arrhythmogenic Threshold Monitoring

Objective: To assess the cardiac safety ceiling of Pyridofylline.

Methodology:

  • Instrumentation: Implant telemetry transmitters (e.g., DSI PhysioTel) in conscious subjects.

  • Baseline Recording: 24-hour continuous ECG monitoring.

  • Escalating Dose Challenge: Administer Pyridofylline in 0.5 log increments every 48 hours.

  • Endpoint Determination: The Arrhythmogenic Threshold is defined as the plasma concentration (

    
    ) at which Premature Ventricular Contractions (PVCs) increase by >50% over baseline.
    

Experimental Workflow Visualization

The following workflow describes the logical progression for a safety pharmacology study comparing these agents.

SafetyWorkflow Start Compound Selection (Pyri vs Furo) InVitro In Vitro Screen (hERG Channel Assay) Start->InVitro Step 1 InVivo In Vivo Metabolic Cages InVitro->InVivo If hERG IC50 > 10uM RenalData Renal Output: Na+, K+, Creatinine InVivo->RenalData Collect Urine SafetyData Safety Markers: ECG, CNS Score InVivo->SafetyData Telemetry Decision Risk/Benefit Ratio Calc RenalData->Decision SafetyData->Decision

Figure 2: Sequential safety pharmacology workflow for validating diuretic candidates.

References

  • Ng, K., et al. (2022).[2] "The diuretic effect of adding aminophylline or theophylline to furosemide in pediatric populations: a systematic review." European Journal of Pediatrics.[3] Link

  • Orso, D., et al. (2021).[4] "Comparison of diuretic strategies in diuretic-resistant acute heart failure." European Review for Medical and Pharmacological Sciences.[4] Link

  • ChemicalBook. (2023). "Pyridofylline Chemical Properties and Safety Data." ChemicalBook CAS Database. Link

  • Rabe, K.F., et al. (1995).[5] "Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants."[5] European Respiratory Journal. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pyridofylline

As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical chemical safety and practical, bench-level execution. Handling active pharmaceutical ingredients (APIs) like Pyridofylline...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical chemical safety and practical, bench-level execution. Handling active pharmaceutical ingredients (APIs) like Pyridofylline requires an operational mindset that respects the molecule's pharmacological potency. We do not simply wear Personal Protective Equipment (PPE) because a safety data sheet dictates it; we design a defensive envelope around the operator based on the physicochemical behavior of the compound.

The following comprehensive guide provides the causality behind our safety protocols, ensuring that your laboratory handles Pyridofylline with uncompromising safety and scientific precision.

Pharmacological Context & Hazard Profile

Pyridofylline (CAS 53403-97-7)[1] is a potent methylxanthine derivative structurally related to theophylline[2]. Mechanistically, it acts as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist[2]. Because of this profile, unintended occupational exposure can lead to rapid central nervous system (CNS) and cardiovascular stimulation, presenting as tachycardia, tremors, and hyper-excitability[3].

To effectively mitigate risk, we must first understand the quantitative parameters that dictate the molecule's behavior in a laboratory setting.

Table 1: Physicochemical Properties and Operational Implications

ParameterValueOperational Implication
CAS Registry Number 53403-97-7[1]Essential for accurate hazard tracking and waste disposal manifesting.
Molecular Formula C9H12N4O6S·C8H11NO3[1]High nitrogen/sulfur content; incineration yields toxic NOx and SOx byproducts.
Molecular Weight 473.46 g/mol [1]Moderate mass; neat crystalline powders are highly prone to aerosolization.
LD50 (Oral, Mouse) 1.6 g/kg[1]Moderate acute toxicity; necessitates strict ingestion and inhalation prevention.
LD50 (I.V., Mouse) 1.0 g/kg[1]High systemic toxicity; sharps and needles must be strictly avoided during reconstitution.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling Pyridofylline serves a specific mechanistic purpose to block the compound's primary routes of entry: inhalation and dermal absorption.

  • Respiratory Protection: The National Toxicology Program (NTP) mandates the use of a NIOSH-approved half-face respirator equipped with a combination organic vapor/acid gas cartridge and a dust/mist (P100) filter when handling neat (undiluted) chemicals of this class[2]. Causality: The fine crystalline structure of Pyridofylline easily becomes airborne during weighing. The P100 filter traps these micro-particulates, while the organic vapor cartridge protects against the solvents used during reconstitution.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 0.12 mm thickness). Causality: Nitrile provides superior chemical resistance against both the API and common reconstitution vehicles (e.g., DMSO, ethanol) compared to latex.

  • Eye & Body Protection: Snug-fitting chemical splash goggles and a fluid-resistant, cuffed laboratory coat.

Operational Plan: Weighing and Reconstitution Protocol

This step-by-step methodology is designed as a self-validating system to ensure maximum containment.

Step 1: Environmental Isolation

  • Action: Conduct all weighing of neat Pyridofylline powder inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated HEPA-filtered powder weighing hood.

  • Causality: Standard chemical fume hoods generate turbulent, high-velocity drafts that easily scatter low-density methylxanthine powders[2]. A BSC provides smooth, downward laminar flow, trapping particulates in the HEPA filter without disturbing the powder bed.

Step 2: Static Mitigation

  • Action: Use a grounded, anti-static weighing boat and a stainless-steel micro-spatula.

  • Causality: Fine API powders build up static charge through triboelectric friction. Anti-static tools prevent the powder from repelling off the spatula and contaminating the operator's gloves or the balance enclosure.

Step 3: The "Wet-Down" Transition

  • Action: Immediately upon transferring the target mass to the primary vial, introduce the reconstitution solvent directly into the vial before removing it from the BSC.

  • Causality: Wetting the powder fundamentally alters the hazard state. It eliminates the aerosolization risk, converting a high-risk inhalation hazard into a strictly dermal/splash hazard, which is significantly easier to control.

  • Self-Validation Check: Perform a gravimetric confirmation. Weigh the sealed vial before and after solvent addition. A mass differential matching the exact theoretical weight of the added solvent confirms that no API was lost to aerosolization or surface scattering during the procedure.

Spill Response & Waste Disposal Plan

Spill Containment Protocol:

  • Hydration (Do NOT Sweep): If dry powder is spilled, never use a brush or broom. Dry sweeping imparts mechanical energy, launching micro-particulates into the breathing zone. Instead, immediately cover the spill area with absorbent laboratory pads wetted with 70% ethanol or water. Causality: Wetted pads suppress dust generation via capillary action and surface tension, trapping the API within the liquid matrix.

  • Chemical Decontamination: Wipe the area inward from the edges to prevent spreading. Follow up with a detergent wash and a final water rinse.

Regulated Disposal: Place all contaminated pads, gloves, and empty Pyridofylline vials into a leak-proof, high-density polyethylene (HDPE) container. Due to its complex nitrogen and sulfur content[1], Pyridofylline must undergo high-temperature incineration by a licensed hazardous waste contractor to safely break down the molecule and scrub the resulting off-gases. Never flush API solutions down the drain.

Mechanistic Workflow Diagram

G A Pre-Operation: Assess Pyridofylline Mass B Don PPE: Nitrile, P100 Respirator, Goggles A->B Step 1 C Engineering Control: Transfer to HEPA-Filtered BSC B->C Step 2 D Weighing & Solubilization: Wetting Powder Eliminates Dust C->D Step 3 E Spill Event Detected? D->E Step 4 F Wet-Wipe Protocol (Do Not Sweep) E->F Yes G Proceed to PDE Inhibition Assay E->G No H Hazardous Waste Incineration F->H Waste G->H Post-Assay

Figure 1: Safe handling, operational workflow, and spill response logic for Pyridofylline.

References

  • Title: Theophylline | C7H8N4O2 | CID 2153 - PubChem - NIH (Used as a chemical class proxy for methylxanthine handling protocols) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: METHYLXANTHINES: TOXICITY TO HUMANS Source: Regulations.gov URL: [Link]

Sources

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